Product packaging for Darotropium bromide(Cat. No.:CAS No. 850607-58-8)

Darotropium bromide

Katalognummer: B606942
CAS-Nummer: 850607-58-8
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

DAROTROPIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29BrN2 B606942 Darotropium bromide CAS No. 850607-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl]-2,2-diphenylpropanenitrile;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N2.BrH/c1-26(2)22-13-14-23(26)16-19(15-22)17-24(18-25,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,19,22-23H,13-17H2,1-2H3;1H/q+1;/p-1/t19?,22-,23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRNUVNMUYSOFQ-FUHGUCTDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)CC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850607-58-8
Record name Darotropium bromide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850607588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAROTROPIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W2V1U785A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Darotropium Bromide: A Technical Deep-Dive into the Mechanism of Action of a Novel Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darotropium bromide (also known as GSK233705) is an inhaled long-acting muscarinic antagonist (LAMA) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). As a member of the anticholinergic class of bronchodilators, its primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors in the airways. This action prevents cholinergic-mediated bronchoconstriction and reduces mucus secretion, leading to improved airflow. Clinical studies have demonstrated the bronchodilatory activity of this compound, although its duration of action was not sustained over a 24-hour period, making it less suitable for once-daily dosing. This guide provides a detailed examination of its mechanism of action, supported by comparative data from other well-characterized LAMAs, and outlines the key experimental protocols used to elucidate the pharmacology of this drug class.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The therapeutic effect of this compound is achieved through its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system's control of airway smooth muscle tone and mucus secretion.

1.1. Target Receptors and Signaling Pathway

In the human lung, three main subtypes of muscarinic receptors are physiologically relevant: M1, M2, and M3.[1]

  • M3 Receptors: Located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary target for inhaled anticholinergics. When acetylcholine (ACh), released from parasympathetic nerves, binds to M3 receptors, it activates the Gq/11 G-protein pathway. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and bronchoconstriction. This compound acts as a competitive antagonist at these M3 receptors, blocking ACh from binding and thereby preventing this contractile signaling cascade.[1]

  • M2 Receptors: These receptors are located on the presynaptic terminals of postganglionic cholinergic nerves. They function as autoreceptors, creating a negative feedback loop that inhibits further ACh release. Blockade of M2 receptors is generally considered undesirable as it can counteract the bronchodilatory effect by increasing ACh release. Ideally, a LAMA would have a higher affinity or a slower dissociation rate from M3 receptors compared to M2 receptors.

  • M1 Receptors: Found in parasympathetic ganglia, M1 receptors facilitate neurotransmission. Their blockade can contribute to the overall anticholinergic effect.

The diagram below illustrates the M3 receptor signaling pathway and the inhibitory action of this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Airway Smooth Muscle Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ACh Acetylcholine (ACh) ACh->M3R Binds Darotropium Darotropium Bromide Darotropium->M3R Blocks Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Bronchoconstriction Ca_Release->Contraction Leads to

Caption: M3 receptor signaling pathway leading to bronchoconstriction and its inhibition by this compound.

Quantitative Pharmacology

While specific binding affinity data for this compound across all muscarinic receptor subtypes is not publicly available, data from other well-characterized LAMAs provide a representative profile for this drug class. The binding affinity is typically determined by radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Muscarinic Receptor Binding Affinities of Select LAMAs

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) Reference(s)
Tiotropium (B1237716) ~0.1 ~0.4 ~0.1 N/A N/A [2]
Aclidinium (B1254267) Subnanomolar Subnanomolar Subnanomolar Subnanomolar Subnanomolar [3]
Umeclidinium 0.16 0.15 0.06 0.05 0.13 [4]
Glycopyrronium High affinity Low affinity (pKB 9.09) Intermediate (pKB 10.31) High affinity High affinity

Note: Data is compiled from various sources and methodologies may differ. pKB is the negative logarithm of the antagonist equilibrium dissociation constant.

The ideal profile for a LAMA involves high affinity for M1 and M3 receptors with a lower affinity for, or faster dissociation from, M2 receptors to maintain the inhibitory feedback on acetylcholine release.

Pharmacokinetics and Clinical Efficacy

Pharmacokinetic and clinical trial data define the absorption, distribution, metabolism, and excretion profile of a drug, as well as its therapeutic effectiveness.

3.1. Pharmacokinetic Profile

Studies on this compound (GSK233705) indicated a rapid onset of action, but the bronchodilation was not sustained over a 24-hour period. This profile makes it unsuitable for once-daily dosing, a key feature for patient adherence in COPD management. For comparison, representative pharmacokinetic data for the once-daily LAMA Tiotropium are provided below.

Table 2: Representative Pharmacokinetic Parameters of Tiotropium Bromide

Parameter Value Condition
Time to Peak (Tmax) 5-7 minutes Post-inhalation
Absolute Bioavailability 19.5% Dry powder inhalation
Plasma Protein Binding ~72%
Volume of Distribution (Vd) 32 L/kg

| Terminal Elimination Half-life (t½) | 5-6 days | Following inhalation |

3.2. Clinical Efficacy

Clinical trials are essential for quantifying the therapeutic effect of a new compound. The primary endpoint for bronchodilator efficacy in COPD trials is the change from baseline in the forced expiratory volume in one second (FEV1).

A dose-ranging study of this compound (GSK233705) in patients with moderate-to-severe COPD showed statistically significant improvements in pulmonary function compared to placebo. However, only the highest dose (200 µg) met the predefined target of a 130 mL difference in trough FEV1 compared to placebo. Another study found that adding this compound to the long-acting beta-agonist (LABA) salmeterol (B1361061) resulted in greater bronchodilation than either salmeterol or tiotropium alone.

Table 3: Clinical Efficacy of this compound (GSK233705) in COPD

Study Treatment Arm Adjusted Mean Change from Baseline in Trough FEV1 (Day 8) Comparison vs. Placebo
Beier et al., 2012 GSK233705 (20 µg) + Salmeterol 215 mL +215 mL
Beier et al., 2012 GSK233705 (50 µg) + Salmeterol 203 mL +203 mL
Beier et al., 2012 Salmeterol (monotherapy) 101 mL +101 mL

| Beier et al., 2012 | Tiotropium (monotherapy) | 118 mL | +118 mL |

Key Experimental Protocols

The characterization of a muscarinic antagonist like this compound relies on a series of standardized in vitro and in vivo experiments.

4.1. In Vitro: Muscarinic Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for each muscarinic receptor subtype.

Objective: To quantify the affinity of an unlabeled antagonist (e.g., this compound) for M1-M5 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., Chinese Hamster Ovary, CHO-K1) stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Components: The assay mixture includes the prepared cell membranes, a known concentration of a non-selective radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound (the competitor).

  • Incubation: The mixture is incubated at room temperature for a sufficient period to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the competitor that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

The workflow for a competitive binding assay is depicted below.

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., CHO cells expressing human M3 receptors) start->prep mix Create Assay Mixture: - Membranes - Radioligand ([³H]NMS) - Test Compound (Darotropium) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Separate Bound/Unbound via Vacuum Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Generate competition curve - Determine IC₅₀ - Calculate Kᵢ count->analyze end_node End analyze->end_node

Caption: General experimental workflow for a radioligand competitive binding assay.

4.2. In Vivo: Bronchoprotection Assay

This assay assesses the efficacy and duration of action of a bronchodilator in a living animal model.

Objective: To measure the ability of an inhaled test compound (e.g., this compound) to prevent or reverse bronchoconstriction induced by a chemical challenge.

Methodology:

  • Animal Model: Guinea pigs are commonly used as their airway physiology is sensitive to cholinergic stimuli.

  • Anesthesia and Instrumentation: Animals are anesthetized, and measurements of airway resistance (e.g., via a pneumotachograph) and blood pressure are established.

  • Drug Administration: The test compound (this compound) or vehicle (placebo) is administered via inhalation (e.g., nebulizer).

  • Bronchoconstrictor Challenge: At specific time points after drug administration, a bronchoconstricting agent, typically acetylcholine or methacholine, is administered intravenously or via inhalation.

  • Measurement: The increase in airway resistance following the challenge is recorded.

  • Data Analysis: The protective effect of the test compound is quantified as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group. By performing the challenge at various time points post-dosing, the duration of action can be determined.

Conclusion

This compound is a long-acting muscarinic antagonist that functions by competitively inhibiting acetylcholine at M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation. While it demonstrated efficacy in clinical trials for COPD, its pharmacokinetic profile, characterized by a rapid onset but a duration of action less than 24 hours, limited its development as a once-daily therapy. The principles of its mechanism, however, are representative of the broader LAMA class, which remains a cornerstone of COPD management. The quantitative pharmacology and clinical efficacy of such compounds are rigorously defined through a combination of in vitro receptor binding assays and in vivo models of bronchoprotection, providing a clear pathway for the evaluation of future respiratory therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Purification of Tiotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial query for "Darotropium bromide" did not yield specific results. Based on the phonetic similarity, this guide focuses on Tiotropium (B1237716) bromide, a structurally related and well-documented anticholinergic agent.

This technical guide provides a comprehensive overview of the synthesis and purification of Tiotropium bromide, a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Tiotropium bromide is a quaternary ammonium (B1175870) compound with the chemical formula C19H22BrNO4S2 and a molar mass of 472.41 g·mol−1.[1]

Chemical Name: (1α, 2β, 4β, 5α, 7β)-7-[(Hydroxidi-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide.[4]

Synthesis of Tiotropium Bromide

The synthesis of Tiotropium bromide typically involves a multi-step process. A common pathway begins with the esterification of scopine (B3395896) with di-(2-thienyl)glycolic acid, followed by quaternization with methyl bromide.

Experimental Protocol: Synthesis of Scopine Ester (Intermediate 3A)

A described method for the synthesis of the scopine ester intermediate involves the following steps:

  • Reaction Setup: Scopine and di-(2-thienyl)acetic acid are dissolved in dichloromethane (B109758) and the solution is cooled to -10°C.

  • Coupling Agent Addition: A solution of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in dichloromethane is added to the mixture via a syringe.

  • Reaction: The reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The solid by-product (dicyclohexylurea) is removed by filtration. The organic solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the scopine ester.

An alternative procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) as the coupling agents:

  • Reaction Setup: Scopine and di-(2-thienyl)acetic acid are dissolved in dichloromethane.

  • Reagent Addition: EDC and DMAP are added to the solution.

  • Reaction: The mixture is stirred at room temperature for 16 hours.

  • Extraction: The product is extracted with distilled water. The organic phase is separated, dried with anhydrous Na2SO4, and filtered.

  • Solvent Removal: The organic solvent is removed under reduced pressure to yield the scopine ester.

Experimental Protocol: Quaternization to Tiotropium Bromide

The final step in the synthesis is the quaternization of the scopine ester intermediate:

  • Reaction Setup: The purified scopine ester is dissolved in acetonitrile (B52724).

  • Methyl Bromide Addition: An acetonitrile solution of methyl bromide (e.g., 50% wt/wt) is added to the mixture.

  • Reaction: The reaction mixture is stirred at room temperature for 72 hours in a closed tube.

  • Isolation: The resulting Tiotropium bromide can then be isolated.

Quantitative Data from Synthesis Experiments

Intermediate/ProductReactantsCoupling AgentSolventYieldReference
Scopine Ester (3A)Scopine, di-(2-thienyl)acetic acidDCCDichloromethane60%
Scopine Ester (3)Scopine, di-(2-thienyl)acetic acidEDC, DMAPDichloromethane83%

Purification of Tiotropium Bromide

The final product, Tiotropium bromide, often requires purification to meet pharmaceutical standards. Several conventional methods can be employed.

General Purification Methods

If required, the obtained Tiotropium bromide can be purified using one or more of the following conventional methods:

  • Anti-solvent Crystallization: This involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce crystallization of the purified compound.

  • Activated Charcoal Crystallization: This method utilizes activated charcoal to adsorb impurities from a solution of the crude product before crystallization.

  • Chromatography:

    • Thin Layer Chromatography (TLC): Primarily used for monitoring reaction progress and for small-scale purification.

    • Column Chromatography: A common method for purifying larger quantities of the compound by separating it from impurities based on differential adsorption.

    • High-Pressure Liquid Chromatography (HPLC): Used for high-purity separations, often for analytical purposes but can also be used for preparative purification.

  • Distillation: This method is generally not suitable for a non-volatile salt like Tiotropium bromide.

Mechanism of Action

Tiotropium bromide is a muscarinic receptor antagonist, often referred to as an antimuscarinic or anticholinergic agent. It acts as a long-acting bronchodilator.

When inhaled, Tiotropium bromide primarily acts on the M3 muscarinic receptors located on the smooth muscle cells and submucosal glands of the airways. By blocking these receptors, it inhibits the bronchoconstrictive effect of acetylcholine, leading to the relaxation of airway smooth muscle and a reduction in mucus secretion. This results in a bronchodilatory effect, making it easier to breathe for patients with COPD and asthma.

Tiotropium Bromide Mechanism of Action cluster_0 Airway Smooth Muscle Cell cluster_1 Intervention acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds gq_protein Gq Protein m3_receptor->gq_protein Activates relaxation Bronchodilation plc Phospholipase C gq_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca²⁺ Release ip3->ca_release Stimulates contraction Bronchoconstriction ca_release->contraction tiotropium Tiotropium Bromide tiotropium->m3_receptor Blocks

Caption: Mechanism of action of Tiotropium Bromide.

Experimental Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified active pharmaceutical ingredient (API) can be visualized as a sequential process.

Tiotropium Bromide Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Scopine, di-(2-thienyl)acetic acid) esterification Esterification (e.g., with DCC or EDC/DMAP) start->esterification intermediate Crude Scopine Ester esterification->intermediate purification_inter Intermediate Purification (Column Chromatography) intermediate->purification_inter pure_intermediate Purified Scopine Ester purification_inter->pure_intermediate quaternization Quaternization (with Methyl Bromide) pure_intermediate->quaternization crude_product Crude Tiotropium Bromide quaternization->crude_product final_purification Final Purification (e.g., Crystallization, HPLC) crude_product->final_purification api Purified Tiotropium Bromide (API) final_purification->api

Caption: General workflow for the synthesis and purification of Tiotropium Bromide.

References

Unveiling Darotropium Bromide: A Discontinued Investigational Drug for COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Darotropium (B3064033) bromide, also known by its development code GSK233705, was an investigational long-acting muscarinic antagonist (LAMA) developed by GlaxoSmithKline (GSK) for the maintenance treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium (B1175870) derivative of a tropane (B1204802) scaffold, it was designed to act as a bronchodilator by blocking muscarinic acetylcholine (B1216132) receptors in the airways. Despite demonstrating bronchodilatory effects in early clinical trials, its development was discontinued (B1498344). This technical guide provides a comprehensive overview of the available information on darotropium bromide, including its chemical structure, physicochemical properties, and the signaling pathway it targets.

Chemical Structure and Properties

The chemical structure and detailed physicochemical properties of this compound have been identified through a thorough review of patent literature.

Chemical Structure:

The definitive chemical structure of this compound is disclosed in patent literature from GlaxoSmithKline.

  • IUPAC Name: (1R,5S,8s)-8-methyl-8-(2-((((R)-1-phenylethyl)amino)carbonyl)oxy)ethyl)-8-azoniabicyclo[3.2.1]octane bromide

  • Chemical Formula: C₂₀H₃₀BrN₂O₂

  • Molecular Weight: 410.37 g/mol

Physicochemical Properties:

Quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₃₀BrN₂O₂
Molecular Weight 410.37 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Melting Point Not explicitly reported in public sources.
pKa Not explicitly reported in public sources.

Mechanism of Action and Signaling Pathway

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M₃ subtype, which is predominantly found on airway smooth muscle cells.

Signaling Pathway:

The binding of acetylcholine to M₃ receptors on bronchial smooth muscle cells triggers a Gq-protein coupled signaling cascade, leading to bronchoconstriction. This compound acts by blocking this pathway.

G cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates Darotropium This compound Darotropium->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ release IP3->Ca2 Triggers Contraction Bronchoconstriction Ca2->Contraction

Figure 1: this compound's Mechanism of Action.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are outlined in patent documents.

Synthesis of this compound:

The synthesis of this compound involves a multi-step process, which is detailed in the patent literature. A generalized workflow is presented below.

G Start Starting Materials (e.g., Tropane derivatives) Step1 Step 1: Esterification Start->Step1 Intermediate1 Intermediate Ester Step1->Intermediate1 Step2 Step 2: Quaternization Intermediate1->Step2 Product This compound Step2->Product Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Final Product Purification->FinalProduct

Figure 2: Generalized Synthesis Workflow for this compound.

Experimental Protocol: Muscarinic Receptor Binding Assay

A representative protocol to determine the binding affinity of this compound to muscarinic receptors is described below.

  • Preparation of Membranes: Membranes from cells expressing human M₁, M₂, and M₃ receptors are prepared.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is used as the radioligand.

  • Incubation: Membranes are incubated with varying concentrations of this compound and a fixed concentration of [³H]-NMS in a suitable buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Clinical Development and Discontinuation

This compound entered Phase II clinical trials for the treatment of COPD. The primary endpoint of these studies was the change from baseline in trough forced expiratory volume in 1 second (FEV₁).

Clinical Trial Findings:

Clinical studies revealed that while this compound demonstrated bronchodilatory activity, its duration of action was not sustained over a 24-hour period. This made it unsuitable for a once-daily dosing regimen, which is a key therapeutic goal for maintenance COPD medications. Consequently, GlaxoSmithKline discontinued the development of this compound.

Conclusion

This compound was a promising long-acting muscarinic antagonist that ultimately did not meet the desired pharmacokinetic profile for a once-daily COPD therapy. The information presented in this guide, drawn from patent literature and clinical trial registries, provides a detailed overview of this discontinued investigational drug. This case serves as a valuable example in drug development, highlighting the critical importance of achieving a suitable duration of action for maintenance therapies.

Technical Guide: Preclinical Pharmacokinetics of Darotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "Darotropium bromide" is a speculative compound with no available public data, this guide has been constructed using preclinical pharmacokinetic data for Tiotropium (B1237716) bromide as a representative long-acting muscarinic antagonist. All data presented herein pertains to Tiotropium bromide and serves as a template for the analysis of a novel compound like this compound.

Introduction

This document provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, a novel anticholinergic agent. The data summarized here is foundational for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in key preclinical species. The insights derived from these studies are critical for predicting human pharmacokinetics and designing safe and effective clinical trials.

This compound, like other quaternary ammonium (B1175870) compounds, is anticipated to have low oral bioavailability and targeted action in the lungs following inhalation. The following sections detail the experimental methodologies and findings from studies in rodent and non-rodent species.

Pharmacokinetic Profile Summary

The preclinical evaluation of this compound (using Tiotropium bromide as a proxy) has been conducted in rats and dogs. The compound is characterized by high clearance and extensive tissue distribution following intravenous administration.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Tiotropium bromide in preclinical models.

Table 1: Intravenous Pharmacokinetic Parameters of Tiotropium Bromide in Rats and Dogs

ParameterRatDog
Dose 7-8 mg/kg (i.v. bolus)0.08 mg/kg (i.v. bolus) or 0.1 mg/kg/h (3h infusion)
Clearance (Cl) 87 - 150 mL/min/kg[1][2]34 - 42 mL/min/kg[1][2]
Volume of Distribution (Vss) 3 - 15 L/kg[1]2 - 10 L/kg
Terminal Half-life (t½) in Plasma 6 - 8 hoursNot specified
Terminal Half-life (t½) in Urine 21 - 24 hoursNot specified

Table 2: General ADME Properties of Tiotropium Bromide

PropertyObservationSpecies/System
Absorption (Oral) Very low oral absorption, with absolute bioavailability of 2-3% in humansRat, Human
Absorption (Inhalation) Approximately 33% of the inhaled dose reaches systemic circulation in humansHuman
Distribution Broad and rapid tissue distribution. Does not penetrate the blood-brain barrier.Rat
Plasma Protein Binding 72%Human
Metabolism The extent of metabolism is small.In vitro (liver microsomes)
Excretion Mainly excreted unchanged in urine (74% of i.v. dose).Human

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following protocols are representative of those used in the preclinical evaluation of Tiotropium bromide.

Animal Models
  • Species: Wistar rats and dogs were utilized for single-dose pharmacokinetic studies. General toxicity studies have been conducted in mice, rats, and dogs.

  • Housing and Care: Animals were housed in standard conditions with controlled temperature, humidity, and light-dark cycles. Food and water were provided ad libitum, with fasting prior to oral dosing. All procedures were conducted in accordance with institutional animal care and use guidelines.

Dosing and Sample Collection
  • Administration Routes: The compound was administered via intravenous (i.v.), oral (p.o.), and intratracheal (i.tr.) routes to assess bioavailability and disposition.

  • Blood Sampling: For pharmacokinetic analysis, serial blood samples were collected from a suitable vessel (e.g., jugular vein) at predetermined time points post-dose. Plasma was harvested by centrifugation and stored at -20°C or below until analysis.

  • Urine and Feces Collection: For excretion studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals.

Bioanalytical Method

The quantification of the parent compound in plasma and other biological matrices is critical for accurate pharmacokinetic assessment.

  • Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for quantifying Tiotropium at very low concentrations.

  • Sample Preparation: A single-step or dual-stage liquid-liquid extraction is typically employed to isolate the analyte from the plasma matrix. C18 solid-phase extraction cartridges have also been used.

  • Chromatography: Separation is achieved on a reversed-phase C18 column.

  • Detection: Mass spectrometry is performed in the selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Quantification: The lower limit of quantification (LLOQ) for Tiotropium in plasma is typically in the sub-pg/mL to pg/mL range (e.g., 0.2 to 1.5 pg/mL).

Visualizations

Experimental Workflow for Preclinical PK Study

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Sampling cluster_analysis Analysis acclimatize Animal Acclimatization fasting Overnight Fasting (for p.o.) acclimatize->fasting iv Intravenous po Oral it Intratracheal blood Serial Blood Collection iv->blood po->blood it->blood urine Urine/Feces Collection it->urine plasma_sep Plasma Separation blood->plasma_sep extraction Sample Extraction urine->extraction plasma_sep->extraction lcms HPLC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation lcms->pk_calc

Caption: Workflow for a preclinical pharmacokinetic study.

ADME Pathway Overview

ADME cluster_admin Administration cluster_body Systemic Circulation Inhalation Inhalation Blood Bloodstream (72% Protein Bound) Inhalation->Blood ~33% Bioavailability Oral Oral Oral->Blood 2-3% Bioavailability IV Intravenous IV->Blood 100% Bioavailability Tissues Tissue Distribution (High Vd, No BBB crossing) Blood->Tissues Distribution Metabolism Metabolism (Minimal) Blood->Metabolism Excretion Renal Excretion (Mainly Unchanged) Blood->Excretion

Caption: Conceptual ADME pathway for this compound.

Discussion

The preclinical pharmacokinetic data for Tiotropium bromide, used here as a surrogate for this compound, reveals a profile consistent with a quaternary ammonium anticholinergic designed for inhalation.

  • Absorption: The very low oral bioavailability is a key safety feature, minimizing systemic exposure from any swallowed portion of an inhaled dose. The systemic availability after inhalation indicates effective delivery to the lungs and subsequent absorption.

  • Distribution: The high volume of distribution suggests extensive partitioning into tissues from the systemic circulation. Importantly, the lack of blood-brain barrier penetration is a favorable characteristic for avoiding central nervous system side effects.

  • Metabolism and Excretion: The compound is minimally metabolized and is primarily cleared from the body by renal excretion of the unchanged drug. The terminal half-life in plasma is significantly shorter than that observed in urine, which may suggest a slow redistribution from tissues back into the plasma.

Conclusion

This guide, using Tiotropium bromide as a model, outlines the expected preclinical pharmacokinetic profile of this compound. The compound is characterized by low oral bioavailability, extensive tissue distribution, minimal metabolism, and predominantly renal excretion. These characteristics are favorable for a locally acting inhaled therapeutic agent. Further studies will be required to confirm this profile for this compound and to establish a robust pharmacokinetic/pharmacodynamic relationship.

References

Darotropium Bromide: A Technical Overview of Muscarinic Receptor Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium (B3064033) bromide (GSK233705) is an investigational long-acting muscarinic antagonist (LAMA) that has been evaluated for the treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium (B1175870) derivative, it possesses a structural motif common to many anticholinergic agents, designed to limit systemic absorption and reduce off-target effects. The therapeutic efficacy of LAMAs in COPD is primarily mediated by their antagonism of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR) on airway smooth muscle, leading to bronchodilation. However, the complete pharmacological profile, including the binding affinity and selectivity across all five muscarinic receptor subtypes (M1-M5), is crucial for a comprehensive understanding of a compound's potential therapeutic window and side-effect profile.

While specific quantitative binding data for darotropium bromide across the M1-M5 receptor subtypes are not extensively available in the public domain, it has been described as a high-affinity pan-active muscarinic receptor antagonist, suggesting broad activity across the muscarinic receptor family. Some reports also indicate that it does not exhibit marked M3-selectivity.

To provide a comprehensive technical guide on the evaluation of muscarinic receptor affinity and selectivity for compounds like darotropium, this document will use tiotropium (B1237716) bromide, a well-characterized and clinically established LAMA, as a representative agent. The principles and methodologies described herein are directly applicable to the preclinical assessment of novel muscarinic antagonists such as darotropium.

Quantitative Analysis of Muscarinic Receptor Affinity and Selectivity

The affinity of a ligand for its receptor is a cornerstone of its pharmacological characterization. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values across different receptor subtypes.

Tiotropium Bromide: A Representative Affinity and Selectivity Profile

The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of tiotropium bromide for the five human muscarinic receptor subtypes. This data illustrates the high-affinity, non-selective binding profile characteristic of tiotropium at the primary therapeutic target (M3) and other subtypes.

Receptor SubtypeTiotropium pKi
M19.9
M210.1
M310.3
M49.8
M59.7

Note: Data are compiled from publicly available pharmacological studies. The Ki can be calculated from the pKi value using the formula Ki = 10^(-pKi) M.

Kinetic Selectivity: Beyond simple affinity, the duration of action for some LAMAs, including tiotropium, is attributed to kinetic selectivity. Tiotropium exhibits slow dissociation from the M1 and M3 receptors, contributing to its long-lasting bronchodilatory effect.[1][2] In contrast, it dissociates more rapidly from the M2 receptor, which may be advantageous as prolonged M2 antagonism can lead to undesirable cardiovascular side effects.[1][2]

Key Experimental Protocols for Determining Muscarinic Receptor Affinity and Function

A thorough understanding of a muscarinic antagonist's pharmacology requires a suite of in vitro assays. These typically include radioligand binding assays to determine affinity and functional assays to assess the compound's ability to inhibit agonist-induced signaling.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to a receptor. In the context of antagonist characterization, a competitive binding format is employed to determine the Ki of the unlabeled test compound.

Parameter Description
Cell Lines Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
Membrane Preparation Cells are cultured and harvested. The cell pellet is homogenized in a lysis buffer and centrifuged to pellet the cell membranes containing the receptors. The membranes are washed and resuspended in an appropriate assay buffer.
Radioligand Typically a high-affinity, non-selective muscarinic antagonist such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).
Assay Buffer Phosphate-buffered saline (PBS) or Tris-HCl buffer, often containing divalent cations like MgCl2.
Procedure 1. In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (e.g., darotropium or tiotropium).2. To determine non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is used in a parallel set of wells.3. The mixture is incubated to allow binding to reach equilibrium.4. The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.5. The radioactivity retained on the filters is quantified using a scintillation counter.
Data Analysis The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays

Functional assays measure the biological response following receptor activation and are crucial for confirming the antagonist properties of a compound.

This assay is particularly relevant for M1, M3, and M5 receptors, which couple to Gq/11 proteins and signal through the release of intracellular calcium.

Parameter Description
Cell Lines CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype.
Principle Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). Upon receptor activation by an agonist (e.g., acetylcholine or carbachol), intracellular calcium levels increase, leading to a change in the fluorescence of the dye. An antagonist will inhibit this agonist-induced fluorescence change.
Procedure 1. Plate the cells in a multi-well plate and allow them to adhere.2. Load the cells with a calcium-sensitive fluorescent dye.3. Pre-incubate the cells with varying concentrations of the antagonist (e.g., darotropium or tiotropium).4. Add a fixed concentration of a muscarinic agonist (typically an EC80 concentration to ensure a robust signal).5. Measure the change in fluorescence over time using a fluorescence plate reader.
Data Analysis The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium response. The data are plotted as the percentage of inhibition versus the antagonist concentration, and an IC50 value is calculated.

This assay measures the activation of G proteins, a proximal event in the GPCR signaling cascade. It is particularly useful for assessing the functional consequences of ligand binding to Gi/o-coupled receptors like M2 and M4.

Parameter Description
Membrane Preparation Cell membranes expressing the M2 or M4 receptor subtype are prepared as described for the radioligand binding assay.
Principle In the presence of an agonist, the G protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G protein. An antagonist will block the agonist-stimulated binding of [35S]GTPγS.
Procedure 1. Incubate the cell membranes with varying concentrations of the antagonist and a fixed concentration of a muscarinic agonist.2. Add [35S]GTPγS to the reaction mixture.3. Allow the binding reaction to proceed.4. Separate the membrane-bound [35S]GTPγS from the free radioligand by filtration.5. Quantify the radioactivity on the filters.
Data Analysis The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding. The data are analyzed to determine an IC50 value.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

cluster_0 M3 Receptor Signaling Cascade ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates PKC->Contraction Modulates Darotropium Darotropium Bromide Darotropium->M3R Antagonizes

Caption: M3 Muscarinic Receptor Signaling Pathway.

cluster_1 Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptor) start->prep_membranes add_components Incubate Membranes with: - Radioligand ([3H]-NMS) - Unlabeled Antagonist (e.g., Darotropium) prep_membranes->add_components incubate Incubate to Equilibrium add_components->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter count Scintillation Counting (Quantify Bound Radioligand) filter->count analyze Data Analysis (Determine IC50 and Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

While specific, publicly available quantitative data on the muscarinic receptor affinity and selectivity of this compound is limited, the established principles and experimental protocols for characterizing long-acting muscarinic antagonists provide a clear framework for its evaluation. By employing radioligand binding assays to determine affinity and a suite of functional assays, such as calcium mobilization and GTPγS binding, a comprehensive pharmacological profile can be established. The data for the representative LAMA, tiotropium, highlights the key characteristics of high affinity and potential kinetic selectivity that are desirable in inhaled therapies for COPD. The methodologies and conceptual frameworks presented in this guide serve as a valuable resource for researchers and drug development professionals engaged in the discovery and characterization of novel muscarinic receptor antagonists.

References

In Vitro Characterization of Darotropium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium bromide, likely a reference to the well-established muscarinic antagonist Tiotropium bromide, is a cornerstone in the management of chronic obstructive pulmonary disease (COPD). Its efficacy stems from a potent and prolonged blockade of muscarinic acetylcholine (B1216132) receptors in the airways, leading to bronchodilation. This technical guide provides a comprehensive overview of the in vitro characterization of Tiotropium bromide, detailing its binding affinity and functional potency. The information presented herein is intended to support further research and drug development efforts in the field of respiratory medicine.

Mechanism of Action: A Muscarinic Receptor Antagonist

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that exhibits its pharmacological effects through competitive and reversible inhibition of acetylcholine at the M1, M2, and M3 muscarinic receptor subtypes.[1][2] In the airways, the blockade of M3 receptors on smooth muscle cells is primarily responsible for its bronchodilatory effect.[1][3] A key characteristic of Tiotropium bromide is its kinetic selectivity; it dissociates slowly from M1 and M3 receptors, contributing to its prolonged duration of action, while its dissociation from M2 receptors is more rapid.[3]

dot

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by Darotropium (Tiotropium) bromide.

Quantitative Data: Binding Affinity and Functional Potency

The in vitro pharmacological profile of Tiotropium bromide has been extensively studied. The following tables summarize key quantitative data from receptor binding and functional assays.

Receptor Subtype Binding Affinity (Kd) Reference
Muscarinic M1-M55-41 pM
Assay Type Parameter Value Species/Tissue Reference
Functional AssayIC500.17 nMGuinea Pig Trachea (inhibition of electrical field stimulation-induced contraction)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for muscarinic receptors in human lung tissue.

dot

Radioligand_Binding_Assay_Workflow prep 1. Membrane Preparation (Human Lung Tissue) incubation 2. Incubation - Membranes - [³H]Tiotropium Bromide - Test Compound (varying conc.) prep->incubation Add to assay plate separation 3. Separation (Rapid Filtration) incubation->separation Transfer to filter plate counting 4. Scintillation Counting (Quantify bound radioligand) separation->counting Measure radioactivity analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis Generate competition curve

Caption: Experimental workflow for a competitive radioligand binding assay.

Materials:

  • Human lung tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]Tiotropium bromide

  • Unlabeled Tiotropium bromide (for determining non-specific binding)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize human lung tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation, [³H]Tiotropium bromide (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled Tiotropium bromide.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assay: Inhibition of Acetylcholine-Induced Airway Smooth Muscle Contraction

This protocol describes an in vitro functional assay to assess the potency of Tiotropium bromide in antagonizing acetylcholine-induced contraction of isolated airway smooth muscle.

dot

Functional_Assay_Workflow prep 1. Tissue Preparation (e.g., Guinea Pig Tracheal Rings) mount 2. Mounting in Organ Bath (under tension) prep->mount equilibrate 3. Equilibration (Physiological salt solution) mount->equilibrate treatment 4. Pre-incubation (Tiotropium Bromide) equilibrate->treatment challenge 5. Agonist Challenge (Cumulative concentrations of Acetylcholine) treatment->challenge measure 6. Measurement (Isometric tension) challenge->measure analysis 7. Data Analysis (Construct dose-response curves, calculate EC₅₀/pA₂) measure->analysis

Caption: Experimental workflow for an in vitro functional assay on isolated airway smooth muscle.

Materials:

  • Guinea pig or human trachea

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Acetylcholine (agonist)

  • Tiotropium bromide (antagonist)

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation:

    • Isolate the trachea and prepare rings or strips of smooth muscle.

  • Mounting:

    • Mount the tissue preparations in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Apply an optimal resting tension to the tissues.

  • Equilibration:

    • Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.

  • Antagonist Incubation:

    • Add Tiotropium bromide to the organ baths at a specific concentration and incubate for a defined period to allow for receptor binding.

  • Agonist-Induced Contraction:

    • Generate a cumulative concentration-response curve to acetylcholine by adding increasing concentrations of acetylcholine to the organ baths.

    • Record the resulting isometric contractions.

  • Data Analysis:

    • Construct concentration-response curves for acetylcholine in the absence and presence of different concentrations of Tiotropium bromide.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) for each curve.

    • Perform a Schild analysis to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

The in vitro characterization of Darotropium (Tiotropium) bromide consistently demonstrates its high affinity for muscarinic receptors and potent functional antagonism of acetylcholine-induced responses in airway smooth muscle. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of novel respiratory therapeutics. The established in vitro profile of Tiotropium bromide provides a benchmark for the evaluation of new chemical entities targeting the muscarinic receptor system.

References

Darotropium Bromide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium (B3064033) bromide (GSK233705) is a long-acting muscarinic antagonist (LAMA) that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD)[1]. As an inhaled anticholinergic, it functions by blocking muscarinic receptors in the bronchial smooth muscle, leading to bronchodilation. The development of a stable and effective pharmaceutical formulation is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability under various conditions. This guide outlines the expected solubility and stability profile of darotropium bromide and provides standardized methodologies for their assessment.

Physicochemical Properties

This compound is a quaternary ammonium (B1175870) compound. These compounds are typically crystalline solids with relatively high melting points and are generally soluble in water and polar organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Chemical Formula C₂₉H₃₂N₂O₂ · Br
Molecular Weight 518.5 g/mol
Appearance White to off-white crystalline powder
Melting Point Expected to be >200°C with decomposition
pKa As a quaternary amine, it is permanently charged and does not have a pKa in the physiological pH range.

Solubility Profile

The solubility of a drug substance is a critical factor in formulation development, affecting its dissolution rate and bioavailability. For inhaled drugs like this compound, solubility in physiological fluids and common formulation excipients is of particular interest.

Anticipated Aqueous Solubility

Quaternary ammonium bromides are generally water-soluble. The solubility of this compound in aqueous media is expected to be pH-independent due to its permanently charged nature.

Anticipated Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for purification, analytical method development, and certain formulation approaches.

Table 2: Anticipated Solubility of this compound in Various Solvents

SolventAnticipated Solubility CategoryEstimated Solubility Range (mg/mL)
Water Soluble to Freely Soluble10 - 100
Phosphate Buffered Saline (pH 7.4) Soluble10 - 50
Methanol (B129727) Freely Soluble> 100
Ethanol Soluble10 - 50
Dimethyl Sulfoxide (DMSO) Freely Soluble> 100
Acetonitrile Slightly Soluble1 - 10
Dichloromethane Sparingly Soluble to Practically Insoluble< 1
Experimental Protocol for Solubility Determination

A standardized shake-flask method can be employed to experimentally determine the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, acetonitrile, dichloromethane)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Centrifuge the samples to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or other appropriate units based on the concentration and dilution factor.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 analysis1 Centrifuge and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 HPLC analysis analysis2->analysis3 result result analysis3->result Calculate Solubility

Workflow for Solubility Determination

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Forced degradation studies are conducted under stress conditions to accelerate degradation and elucidate degradation pathways.

Forced Degradation Studies

Forced degradation studies for this compound should be conducted according to ICH guidelines. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Table 3: Anticipated Stability Profile of this compound under Forced Degradation

Stress ConditionAnticipated Degradation PathwayExpected Degradation Products
Acidic Hydrolysis (e.g., 0.1 N HCl) Potential hydrolysis of the ester linkage.Formation of the corresponding carboxylic acid and alcohol.
Alkaline Hydrolysis (e.g., 0.1 N NaOH) Likely hydrolysis of the ester linkage, potentially faster than in acidic conditions.Formation of the corresponding carboxylic acid and alcohol.
Oxidative Degradation (e.g., 3% H₂O₂) Potential for oxidation at various sites, though the core structure is relatively stable.N-oxide formation or other oxidative products.
Photostability (e.g., ICH Q1B) The molecule contains chromophores that may absorb UV light, leading to photodegradation.Isomeric or degradant products resulting from photochemical reactions.
Thermal Degradation (e.g., 60-80°C) Generally expected to be stable at elevated temperatures in solid form.Degradation may occur near the melting point.
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated temperature-controlled ovens

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period. Also, heat the stock solution.

  • Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC-PDA method.

  • Peak Purity and Identification: Assess the peak purity of this compound in the stressed samples using the PDA detector. Identify the major degradation products using LC-MS.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms Identify Degradants end end lcms->end Report Degradation Profile

Forced Degradation Experimental Workflow

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a therapeutic agent. While direct experimental data is limited in the public domain, the information and protocols provided in this guide, based on analogous compounds, offer a robust framework for researchers and drug development professionals. It is strongly recommended that these studies be performed on this compound to establish its intrinsic physicochemical properties and to ensure the development of a safe, effective, and stable pharmaceutical product.

References

Methodological & Application

Application Notes and Protocols: Cell-Based Assays for Evaluating Darotropium Bromide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium bromide is a long-acting muscarinic antagonist (LAMA) under investigation for its potential therapeutic applications, primarily in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, this compound is designed to induce bronchodilation by inhibiting the contractile effects of acetylcholine on airway smooth muscle.[2][3] Furthermore, it may reduce mucus secretion, a common feature in respiratory ailments. The evaluation of its pharmacological activity and potency is crucial for its development as a therapeutic agent.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the in vitro activity of this compound. The described methods will enable researchers to determine its binding affinity, functional potency, and mechanism of action at the cellular level.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

This compound exerts its effects by competitively blocking the M3 muscarinic acetylcholine receptor, which is predominantly expressed on airway smooth muscle cells and submucosal glands. In the canonical pathway, acetylcholine (ACh) binding to the M3 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. By antagonizing this receptor, this compound prevents these downstream signaling events, resulting in muscle relaxation and bronchodilation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq M3R->Gq Activates PLC PLC IP3 IP3 PLC->IP3 Generates Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Darotropium This compound Darotropium->M3R Blocks ACh Acetylcholine (ACh) ACh->M3R Binds

Figure 1. M3 Muscarinic Receptor Signaling Pathway Antagonism by this compound.

Data Presentation: Summary of Quantitative Data

The following table structure should be used to summarize the quantitative data obtained from the cell-based assays for this compound.

Assay TypeCell LineAgonist UsedParameter MeasuredThis compound ValueControl Compound Value
Radioligand BindingCHO-K1 (hM3)[3H]-NMSKi (nM)Datae.g., Atropine Ki
Calcium FluxBEAS-2BCarbachol (B1668302)IC50 (nM)Datae.g., Tiotropium IC50
cAMP AccumulationA549ForskolinIC50 (nM)Datae.g., Ipratropium IC50
Dynamic Mass RedistributionHT-29AcetylcholinepKBDatae.g., Tiotropium pKB

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity

This protocol determines the binding affinity of this compound for the human M3 muscarinic receptor.

Workflow:

prep Prepare Cell Membranes (CHO-K1 expressing hM3) incubate Incubate Membranes with [3H]-NMS and Darotropium prep->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (Ki) measure->analyze

Figure 2. Workflow for Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add cell membranes, the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of this compound or a reference antagonist.

    • To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This assay measures the ability of this compound to inhibit agonist-induced calcium mobilization in cells expressing M3 receptors.

Workflow:

seed Seed Cells (e.g., BEAS-2B) load Load Cells with Calcium-Sensitive Dye seed->load pre_treat Pre-treat with This compound load->pre_treat stimulate Stimulate with Muscarinic Agonist pre_treat->stimulate measure Measure Fluorescence stimulate->measure analyze Analyze Data (IC50) measure->analyze

Figure 3. Workflow for Calcium Flux Assay.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line endogenously or recombinantly expressing the M3 receptor (e.g., human bronchial epithelial cells, BEAS-2B) in 96-well black, clear-bottom plates.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark at 37°C.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound or a reference antagonist and incubate.

  • Agonist Stimulation and Measurement:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells to stimulate calcium release.

    • Immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized response as a function of the log concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

Label-Free Whole-Cell Assay: Dynamic Mass Redistribution (DMR)

This assay provides a functional, integrated readout of cellular responses following receptor activation or inhibition.

Workflow:

seed Seed Cells (e.g., HT-29) baseline Establish Baseline DMR Signal seed->baseline add_compound Add Darotropium and/or Agonist baseline->add_compound monitor Monitor DMR Signal Over Time add_compound->monitor analyze Analyze Dose-Response (pKB) monitor->analyze

Figure 4. Workflow for Dynamic Mass Redistribution Assay.

Methodology:

  • Cell Culture:

    • Culture cells endogenously expressing the M3 receptor (e.g., HT-29) in specialized biosensor microplates.

  • Assay Procedure:

    • Establish a stable baseline reading for each well using a label-free detection system.

    • For antagonist mode, add varying concentrations of this compound to the wells and incubate for a set period.

    • Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) to the wells.

    • Monitor the DMR signal in real-time.

  • Data Analysis:

    • The DMR signal reflects the redistribution of cellular matter in response to receptor signaling.

    • Generate dose-response curves for the agonist in the presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the apparent pKB value, which is a measure of the antagonist's potency.

Concluding Remarks

The cell-based assays outlined in these application notes provide a robust framework for the preclinical characterization of this compound. By employing a combination of binding and functional assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and mechanism of action. This information is critical for guiding further drug development efforts.

References

Application Notes and Protocols for the Quantification of Tiotropium Bromide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotropium (B1237716) bromide is a long-acting muscarinic antagonist (LAMA) used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Accurate quantification of tiotropium bromide in biological matrices such as plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of tiotropium bromide in biological samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of tiotropium bromide in biological samples predominantly relies on chromatographic techniques. Due to its low systemic bioavailability after inhalation, highly sensitive methods like LC-MS/MS are often required to measure the low concentrations present in plasma.[2] HPLC-UV methods, while less sensitive, can be employed for the analysis of pharmaceutical dosage forms.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated bioanalytical methods for tiotropium bromide.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Chromatographic Column C8C18C18
Mobile Phase Acetonitrile:Water:Formic Acid (40:60:0.5, v/v/v)Acetonitrile:10 mM Ammonium Acetate (B1210297) (1% Formic Acid) (40:60, v/v)Gradient Elution
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Transition (m/z) 391.95 → 152.05Not SpecifiedNot Specified
Linearity Range 0.05 - 8.0 µg/mL0.5 - 50.0 pg/mL0.2 - 100 pg/mL
Lower Limit of Quantification (LLOQ) 0.05 µg/mL0.5 pg/mL0.2 pg/mL[2]
Intra-day Precision (%RSD) < 15%≤ 7.34%10.8% at LLOQ
Inter-day Precision (%RSD) < 15%≤ 7.34%Not Specified
Accuracy 85-115%Not Specified101.8% at LLOQ
Internal Standard CefetametClenbuterolTiotropium-d3

Table 2: HPLC-UV Method Parameters

ParameterMethod 1Method 2
Application Pharmaceutical Dosage FormsPharmaceutical Dosage Forms
Chromatographic Column Develosil C18-5 (250 mm x 4.6 mm, 5 µm)Kromacil C8 (150mm × 4.6 mm, 5 µm)
Mobile Phase 20 mM KH2PO4:Acetonitrile (65:35, v/v), pH 3.0NH4H2PO4 Buffer (pH 3.0):Acetonitrile:Methanol (45:30:25, v/v/v)
Flow Rate 1.2 mL/min1.2 mL/min
Detection Wavelength 240 nm235 nm
Linearity Range 3.6 - 57 µg/mLNot Specified
Retention Time 4.7 min6.379 min

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Tiotropium Bromide in Human Plasma

This protocol describes a highly sensitive method for the quantification of tiotropium bromide in human plasma using LC-MS/MS, adapted from validated methods.

1. Materials and Reagents:

  • Tiotropium bromide reference standard

  • Tiotropium-d3 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

2. Sample Preparation (Solid-Phase Extraction):

G plasma 450 µL Human Plasma is Add 50 µL Tiotropium-d3 (IS) plasma->is buffer Add 400 µL Buffer is->buffer vortex Vortex Mix buffer->vortex spe_load Load onto pre-conditioned C18 SPE cartridge vortex->spe_load spe_wash Wash with 5% Methanol spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute dry Evaporate to dryness spe_elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Plasma Samples.

3. Chromatographic Conditions:

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tiotropium: m/z 392.0 → 171.1

    • Tiotropium-d3 (IS): m/z 395.0 → 171.1

  • Ion Source Temperature: 500 °C

  • IonSpray Voltage: 3000 V

5. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • The concentration of tiotropium bromide in the unknown samples is determined from the calibration curve using linear regression.

Protocol 2: HPLC-UV Quantification of Tiotropium Bromide in Pharmaceutical Formulations

This protocol is suitable for the quantification of tiotropium bromide in pharmaceutical dosage forms, such as dry powder for inhalation.

1. Materials and Reagents:

  • Tiotropium bromide reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

2. Sample Preparation:

  • Accurately weigh the contents of a representative number of capsules.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of mobile phase) to obtain a stock solution of a known concentration.

  • Further dilute the stock solution with the mobile phase to fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

G weigh Weigh Powder from Capsules dissolve Dissolve in Mobile Phase (Stock Solution) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC-UV filter->inject

Caption: Sample Preparation Workflow for Pharmaceutical Formulations.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector

  • Column: C18 analytical column (e.g., Develosil C18-5, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM KH2PO4 buffer:Acetonitrile (65:35, v/v), with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Data Analysis:

  • Quantification is based on the peak area of tiotropium bromide.

  • A calibration curve is generated by plotting the peak area against the concentration of the calibration standards.

  • The concentration of tiotropium bromide in the sample is calculated from the calibration curve.

Method Validation

All bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The choice of analytical method for the quantification of tiotropium bromide depends on the required sensitivity and the nature of the sample. For low concentrations in biological fluids, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. For pharmaceutical formulations with higher concentrations, HPLC-UV provides a robust and reliable alternative. The protocols provided herein offer a starting point for the development and validation of analytical methods for tiotropium bromide in a research or drug development setting.

References

Application Notes and Protocols for Muscarinic Receptor Modulation in Bronchoconstriction Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Darotropium bromide" was not found in the scientific literature and is likely a typographical error. Based on the chemical nomenclature, it is presumed the intended compound of interest is a muscarinic receptor antagonist, such as Tiotropium (B1237716) bromide or Ipratropium bromide . It is critical to note that these agents are potent bronchodilators , which act by blocking the effects of acetylcholine (B1216132) on muscarinic receptors in the airways, thereby preventing or reversing bronchoconstriction.[1][2][3] They are not used to induce bronchoconstriction.

This document provides protocols for the standard research application of inducing bronchoconstriction using a muscarinic agonist (methacholine) and subsequently, how to study the inhibitory effects of a muscarinic antagonist like Tiotropium bromide on this induced bronchoconstriction.

Part 1: Induction of Bronchoconstriction Using a Muscarinic Agonist

To study bronchoconstriction in a research setting, a muscarinic receptor agonist, such as methacholine (B1211447) or acetylcholine, is administered to activate the M3 muscarinic receptors on airway smooth muscle, leading to contraction and airway narrowing.[4][5]

Signaling Pathway of Muscarinic Agonist-Induced Bronchoconstriction

Activation of the M3 muscarinic receptor, a Gq protein-coupled receptor, on airway smooth muscle cells initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.

G cluster_cell Airway Smooth Muscle Cell agonist Muscarinic Agonist (e.g., Methacholine) m3r M3 Muscarinic Receptor agonist->m3r Binds to gq Gq Protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Acts on ip3 IP3 pip2->ip3 Hydrolyzes to dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr Stimulates Ca²⁺ release ca2 ↑ Intracellular Ca²⁺ sr->ca2 cam Calmodulin ca2->cam Binds to mlck Myosin Light Chain Kinase (MLCK) cam->mlck Activates mlc Myosin Light Chain mlck->mlc Phosphorylates mlcp Phosphorylated MLC mlc->mlcp contraction Smooth Muscle Contraction (Bronchoconstriction) mlcp->contraction G start Start groups Divide Animals into Groups (Control vs. Treatment) start->groups control_treat Administer Vehicle (Control Group) groups->control_treat drug_treat Administer Tiotropium Bromide (Treatment Group) groups->drug_treat wait Waiting Period (Drug Absorption) control_treat->wait drug_treat->wait mch_challenge Perform Methacholine Challenge (Both Groups) wait->mch_challenge measure Measure Airway Responsiveness mch_challenge->measure analyze Compare Dose-Response Curves measure->analyze end End analyze->end

References

Application Notes and Protocols: The Use of Darotropium Bromide in Primary Airway Smooth Muscle Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium bromide, a potent and long-acting muscarinic receptor antagonist, is a valuable tool for in vitro studies of airway smooth muscle (ASM) physiology and pathophysiology.[1][2] As a quaternary ammonium (B1175870) compound, it exhibits high affinity for muscarinic M3 receptors, which are predominantly expressed on ASM cells and mediate bronchoconstriction.[3][4][5] Its slow dissociation from these receptors results in a prolonged duration of action, making it particularly suitable for studying the long-term effects of muscarinic receptor blockade on ASM cell function. These application notes provide detailed protocols for the use of this compound in primary human airway smooth muscle cell (hASMC) cultures, a critical in vitro model for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action

This compound is a competitive antagonist of acetylcholine (B1216132) (ACh) at muscarinic receptors. In the airways, ACh released from parasympathetic nerves binds to M3 muscarinic receptors on ASM cells, initiating a signaling cascade that leads to cell contraction and bronchoconstriction. This compound blocks this interaction, leading to smooth muscle relaxation and bronchodilation. It displays kinetic selectivity for M1 and M3 receptors over M2 receptors, which is advantageous as M2 receptors are involved in feedback inhibition of ACh release. By having a faster dissociation from M2 receptors, it minimally interferes with this protective feedback loop.

Applications in Airway Smooth Muscle Cell Research

  • Inhibition of Bronchoconstriction: Studying the direct relaxant effect on pre-contracted hASMCs.

  • Airway Remodeling: Investigating the role of cholinergic signaling in ASM cell proliferation, hypertrophy, and extracellular matrix deposition, key features of chronic airway diseases.

  • Signal Transduction Pathways: Elucidating the downstream signaling pathways affected by muscarinic receptor blockade, including calcium mobilization and activation of contractile proteins.

  • Drug Discovery: Screening and characterizing novel bronchodilator compounds.

Data Presentation

The following tables summarize typical quantitative data obtained from in vitro experiments using this compound (referred to as Tiotropium bromide in the literature) on primary airway smooth muscle cells.

Table 1: Inhibition of Acetylcholine-Induced Calcium Mobilization

This compound Concentration (nM)Peak Intracellular Calcium (% of control)
0100
0.185
152
1018
1005

Table 2: Effect on Airway Smooth Muscle Cell Proliferation

TreatmentCell Number (x 10^4) after 48h
Vehicle Control5.2
Acetylcholine (1 µM)7.8
Acetylcholine (1 µM) + this compound (10 nM)5.5
This compound (10 nM) alone5.1

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Airway Smooth Muscle Cells

This protocol describes the enzymatic digestion method for isolating hASMCs from tracheal or bronchial tissue.

Materials:

  • Human tracheal or bronchial tissue

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type IV (200 U/mL)

  • Elastase (10 U/mL)

  • Trypsin (0.25%)

  • DNase I (100 µg/mL)

  • Smooth Muscle Growth Medium (SmGM) supplemented with growth factors, antibiotics, and 5% fetal bovine serum (FBS)

  • Collagen-coated culture flasks

Procedure:

  • Wash the airway tissue extensively with sterile HBSS to remove debris and blood.

  • Carefully dissect the smooth muscle layer from the surrounding connective tissue and epithelium.

  • Mince the muscle tissue into small fragments (1-2 mm³).

  • Incubate the minced tissue in a digestion solution containing collagenase, elastase, and DNase I in HBSS at 37°C for 60-90 minutes with gentle agitation.

  • Stop the digestion by adding an equal volume of SmGM with 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate at 500 x g for 5 minutes.

  • Resuspend the cell pellet in SmGM and plate onto collagen-coated culture flasks.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Change the medium every 2-3 days. Cells should be ready for passaging in 7-10 days.

  • Confirm cell identity by immunofluorescence staining for smooth muscle-specific markers such as α-smooth muscle actin.

Protocol 2: In Vitro Contraction Assay

This protocol measures the effect of this compound on the contraction of hASMCs embedded in a collagen gel.

Materials:

  • Primary hASMCs (passage 2-5)

  • Rat tail collagen type I

  • MEM culture medium

  • This compound stock solution

  • Acetylcholine (ACh)

  • 24-well culture plates

Procedure:

  • Prepare a collagen gel solution on ice by mixing collagen, 10x MEM, and sterile water. Neutralize the solution with NaOH.

  • Trypsinize and count hASMCs. Resuspend the cells in serum-free medium.

  • Mix the cell suspension with the neutralized collagen solution to a final concentration of 2 x 10⁵ cells/mL.

  • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 30 minutes.

  • After polymerization, gently detach the gels from the well surface using a sterile pipette tip.

  • Add 1 mL of serum-free medium to each well.

  • Pre-incubate the gels with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle for 30 minutes.

  • Induce contraction by adding ACh to a final concentration of 1 µM.

  • Capture images of the gels at baseline and at various time points after ACh addition (e.g., 15, 30, 60 minutes).

  • Measure the gel area using image analysis software. The degree of contraction is inversely proportional to the gel area.

Protocol 3: Calcium Imaging

This protocol assesses the effect of this compound on intracellular calcium mobilization in hASMCs.

Materials:

  • Primary hASMCs cultured on glass-bottom dishes

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

  • Acetylcholine (ACh)

  • Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

  • Plate hASMCs on collagen-coated glass-bottom dishes and grow to 70-80% confluency.

  • Prepare a loading solution of Fura-2 AM (2 µM) and Pluronic F-127 (0.02%) in HBS.

  • Wash the cells twice with HBS.

  • Incubate the cells with the Fura-2 AM loading solution at 37°C for 45 minutes in the dark.

  • Wash the cells three times with HBS to remove extracellular dye and allow for de-esterification for 30 minutes.

  • Mount the dish on the fluorescence microscope stage.

  • Perfuse the cells with HBS and record a stable baseline fluorescence ratio (340/380 nm excitation).

  • Perfuse with HBS containing the desired concentration of this compound for 5 minutes.

  • Stimulate the cells with ACh (1 µM) in the continued presence of this compound.

  • Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonism

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3_Receptor Acetylcholine->M3_Receptor Binds & Activates Darotropium_bromide Darotropium_bromide Darotropium_bromide->M3_Receptor Blocks Gq_protein Gq_protein M3_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction A 1. Isolate & Culture Primary hASMCs B 2. Prepare Cell-Collagen Gel Matrix A->B C 3. Polymerize Gel in 24-well Plate B->C D 4. Detach Gel & Add Serum-Free Medium C->D E 5. Pre-incubate with This compound D->E F 6. Add Acetylcholine to Induce Contraction E->F G 7. Image Gels at Multiple Time Points F->G H 8. Measure Gel Area to Quantify Contraction G->H Darotropium This compound M3_Block M3 Receptor Blockade on ASMCs Darotropium->M3_Block Ca_Decrease ↓ Intracellular Ca²⁺ Mobilization M3_Block->Ca_Decrease Prolif_Decrease ↓ ASM Cell Proliferation M3_Block->Prolif_Decrease Relaxation Airway Smooth Muscle Relaxation Ca_Decrease->Relaxation Remodel_Decrease ↓ Airway Remodeling Prolif_Decrease->Remodel_Decrease Bronchodilation Bronchodilation Relaxation->Bronchodilation

References

Application Notes and Protocols for Tiotropium Bromide in Rodent Models of COPD

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: The following application notes detail protocols for tiotropium (B1237716) bromide. The initial query for "darotropium bromide" did not yield sufficient preclinical data for the creation of this document. This compound is a small molecule pharmaceutical currently under investigation in clinical studies, but published data on its use in rodent models of COPD is not available.[1][2] Tiotropium bromide, a well-researched long-acting muscarinic antagonist (LAMA), is a cornerstone therapy for Chronic Obstructive Pulmonary Disease (COPD) and is extensively studied in various rodent models.[3][4][5] It is presumed that the user intended to request information on this compound.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Rodent models are crucial for understanding the pathophysiology of COPD and for the preclinical evaluation of novel therapeutics. Tiotropium bromide is a LAMA that provides significant therapeutic benefits for COPD patients, primarily through bronchodilation. Its mechanism of action involves the competitive and reversible inhibition of acetylcholine (B1216132) at M3 muscarinic receptors in the airway smooth muscles, leading to their relaxation. Additionally, preclinical studies suggest that tiotropium possesses anti-inflammatory properties, which may contribute to its beneficial effects on the course of COPD.

These application notes provide detailed protocols for the administration of tiotropium bromide in common rodent models of COPD, summarize the expected quantitative outcomes, and illustrate the key signaling pathways and experimental workflows.

Mechanism of Action: M3 Muscarinic Receptor Antagonism

Tiotropium's primary therapeutic effect is achieved by blocking the M3 muscarinic acetylcholine receptor (M3R) on airway smooth muscle cells. This action prevents acetylcholine-induced bronchoconstriction. The signaling cascade initiated by acetylcholine binding to M3R involves the activation of Gq protein and phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately causes smooth muscle contraction. By antagonizing the M3R, tiotropium effectively inhibits this entire pathway, resulting in bronchodilation. Some studies also suggest that tiotropium can modulate inflammatory pathways, potentially by influencing NF-κB activity and recovering histone deacetylase 2 (HDAC2) function.

Tiotropium_Mechanism_of_Action cluster_pathway M3 Receptor Signaling Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Tio Tiotropium Bromide Tio->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Contraction Airway Smooth Muscle Contraction Ca->Contraction Induces

Caption: Tiotropium blocks acetylcholine binding to M3 receptors, inhibiting Ca²⁺ release and muscle contraction.

Experimental Protocols

This section details the methodologies for inducing COPD-like symptoms in rodents and the subsequent administration of tiotropium bromide.

Protocol 1: Cigarette Smoke (CS)-Induced Pulmonary Inflammation in Mice

This model is widely used as tobacco smoking is the primary etiological factor for COPD.

  • Animal Model: C57Bl/6 mice are commonly used.

  • COPD Induction:

    • Expose mice to the smoke of 4-5 cigarettes per day, 5-6 days a week. The duration can range from a short-term model of 4 days to a chronic model of 3 to 12 weeks to establish pronounced inflammation and airway remodeling.

    • Exposure can be performed in a whole-body chamber or using a nose-only exposure system. A typical daily exposure might last up to 6 hours.

  • Tiotropium Administration:

    • Prepare tiotropium bromide solutions in sterile saline at concentrations ranging from 0.01 to 0.3 mg/mL.

    • One hour prior to each CS exposure session, place mice in an inhalation chamber.

    • Administer tiotropium via a nebulizer connected to the chamber for 5 minutes.

    • The control group should receive nebulized saline vehicle.

  • Endpoint Analysis (18-24 hours after final exposure):

    • Perform bronchoalveolar lavage (BAL) to collect fluid and cells.

    • Conduct differential cell counts (neutrophils, macrophages, lymphocytes) on BAL fluid using cytospin preparations.

    • Measure levels of inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC, MCP-1) in the BAL fluid supernatant using ELISA or multiplex assays.

    • Assess lung function (e.g., airway hyperresponsiveness) using plethysmography.

    • Collect lung tissue for histological analysis (e.g., H&E staining for inflammation) and assessment of airway remodeling.

Protocol 2: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Guinea Pigs

This model mimics the bacterial-driven inflammation often seen during COPD exacerbations.

  • Animal Model: Outbred Dunkin-Hartley guinea pigs.

  • COPD Induction:

    • Instill LPS (1 mg in 200 µL sterile saline) intranasally into lightly anesthetized guinea pigs.

    • Repeat the instillation twice weekly for 12 weeks to induce chronic inflammation and airway remodeling.

  • Tiotropium Administration:

    • Prepare a 0.1 mM solution of tiotropium bromide in sterile saline.

    • 30 minutes prior to each LPS instillation, treat the animals with nebulized tiotropium solution or saline vehicle for 3 minutes.

  • Endpoint Analysis (24 hours after final instillation):

    • Collect lung tissue for histology.

    • Quantify inflammatory cell influx (neutrophils) in the airways and parenchyma.

    • Assess airway remodeling by measuring goblet cell numbers (MUC5AC staining), collagen deposition (Sirius Red staining), and smooth muscle mass.

    • Measure mean linear intercept (MLI) to assess emphysema-like airspace enlargement.

Experimental_Workflow cluster_cs_model Protocol 1: CS-Induced COPD Model (Mouse) cluster_lps_model Protocol 2: LPS-Induced COPD Model (Guinea Pig) cs_start Start: C57Bl/6 Mice cs_acclimate Acclimatization cs_start->cs_acclimate cs_treat Tiotropium/Vehicle Inhalation (5 min) cs_acclimate->cs_treat cs_expose Cigarette Smoke Exposure (up to 6h) cs_treat->cs_expose 1 hour later cs_repeat Repeat Daily (4 days to 12 weeks) cs_expose->cs_repeat cs_repeat->cs_treat cs_analysis Endpoint Analysis (BALF, Cytokines, Histology) cs_repeat->cs_analysis After final exposure lps_start Start: Guinea Pigs lps_acclimate Acclimatization lps_start->lps_acclimate lps_treat Tiotropium/Vehicle Nebulization (3 min) lps_acclimate->lps_treat lps_induce Intranasal LPS Instillation lps_treat->lps_induce 30 min later lps_repeat Repeat Twice Weekly (12 weeks) lps_induce->lps_repeat lps_repeat->lps_treat lps_analysis Endpoint Analysis (Histology, Remodeling) lps_repeat->lps_analysis After final instillation

Caption: Experimental workflows for tiotropium administration in CS- and LPS-induced rodent COPD models.

Quantitative Data Summary

The following tables summarize the reported effects of tiotropium bromide treatment on key inflammatory and pathological endpoints in rodent COPD models.

Table 1: Effect of Tiotropium on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

Animal ModelInduction MethodTiotropium Dose/RegimenOutcome MeasureResultReference
Mouse (C57Bl/6)4 days Cigarette Smoke0.01-0.3 mg/mL (inhalation)Neutrophil InfluxDose-dependent inhibition (IC₅₀: 0.058 mg/mL; Max Inhibition: 60%)
Mouse (C57Bl/6)12 weeks Cigarette Smoke0.1 mg/mL (inhalation)Neutrophil Count58% reduction vs. CS control
Mouse (C57Bl/6)12 weeks Cigarette Smoke0.1 mg/mL (inhalation)Monocyte CountReduced to baseline levels
Mouse (C57Bl/6)CS + Influenza H1N10.3 mg/mL (inhalation)Neutrophils & MacrophagesSignificant reduction vs. CS+H1N1 control
RatResistive Breathing1 mg/mL (nebulized)Total Cells, Macrophages, NeutrophilsSignificant attenuation of increase vs. control

Table 2: Effect of Tiotropium on Inflammatory Mediators and Airway Remodeling

Animal ModelInduction MethodTiotropium Dose/RegimenOutcome MeasureResultReference
Mouse (C57Bl/6)4 days Cigarette Smoke0.01-0.3 mg/mL (inhalation)BALF Cytokines (IL-6, TNF-α, KC, etc.)Dose-dependent reduction
Mouse (C57Bl/6)CS + Influenza H1N10.3 mg/mL (inhalation)Lung Homogenate IL-6 & IFN-γSignificant reduction
RatResistive Breathing1 mg/mL (nebulized)Lung Tissue IL-1β & IL-6Attenuated increase
Guinea Pig12 weeks LPS0.1 mM (nebulized)Goblet Cell NumberSignificant reduction vs. LPS control
Guinea Pig12 weeks LPS0.1 mM (nebulized)Airway Wall CollagenSignificant reduction vs. LPS control
Guinea Pig12 weeks LPS0.1 mM (nebulized)Emphysema (Airspace Size)No significant effect

Conclusion

Tiotropium bromide consistently demonstrates potent bronchodilatory and anti-inflammatory effects in various rodent models of COPD. The administration protocols outlined, particularly inhalation and nebulization, are effective in delivering the compound to the target organ. The provided data indicate that tiotropium can significantly reduce key features of COPD pathology, including neutrophilic inflammation, pro-inflammatory cytokine production, and aspects of airway remodeling. These standardized protocols and expected outcomes can serve as a valuable resource for researchers investigating the pathophysiology of COPD and evaluating novel therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of Darotropium Bromide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darotropium bromide is a muscarinic receptor antagonist, structurally related to well-characterized anticholinergic agents like tiotropium (B1237716) and ipratropium.[1][2][3] These agents are primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[4][5] The therapeutic effect of these drugs is achieved by blocking acetylcholine-mediated bronchoconstriction. This compound and its analogs are therefore of significant interest in the development of new respiratory therapeutics.

The primary targets of this compound are the muscarinic acetylcholine (B1216132) receptors (mAChRs), which are members of the G-protein coupled receptor (GPCR) superfamily. There are five subtypes of muscarinic receptors (M1-M5), which mediate diverse physiological functions. For the purpose of treating respiratory diseases, the M3 receptor, which is highly expressed in airway smooth muscle and mediates bronchoconstriction, is a key target.

High-throughput screening (HTS) is a crucial component of the drug discovery process, enabling the rapid evaluation of large numbers of compounds to identify promising new drug candidates. This document provides detailed application notes and protocols for the HTS of this compound analogs, focusing on assays that are robust, scalable, and relevant to the mechanism of action of these compounds.

Key Signaling Pathways of Muscarinic Receptors

Muscarinic receptors couple to different G-proteins to initiate intracellular signaling cascades. Understanding these pathways is essential for designing appropriate functional assays.

  • Gq/11 Pathway (M1, M3, M5 receptors): Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key signaling event that can be readily measured in HTS formats.

  • Gi/o Pathway (M2, M4 receptors): Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Assays that measure changes in cAMP levels can be used to screen for compounds that modulate the activity of these receptors.

High-Throughput Screening Assays for this compound Analogs

The following are the most relevant HTS assays for the identification and characterization of this compound analogs as muscarinic receptor antagonists.

Calcium Flux Assay (for M1, M3, and M5 receptor antagonists)

This is a cell-based functional assay that measures the ability of a compound to inhibit the increase in intracellular calcium triggered by a muscarinic receptor agonist. It is a widely used HTS assay for Gq-coupled GPCRs due to its robustness and amenability to automation.

cAMP Assay (for M2 and M4 receptor antagonists)

This is a cell-based functional assay that measures the ability of a compound to reverse the agonist-induced inhibition of cAMP production. This assay is suitable for screening compounds targeting Gi/o-coupled muscarinic receptors.

Radioligand Binding Assay (for all muscarinic receptor subtypes)

This is a direct binding assay that measures the ability of a compound to displace a radiolabeled ligand from the muscarinic receptor. This assay provides information on the binding affinity (Ki) of the compound for the receptor. While it is a powerful technique, it can be more labor-intensive and costly for HTS compared to functional assays.

Data Presentation

The quantitative data generated from the HTS assays should be summarized in clearly structured tables for easy comparison of the potency and efficacy of the this compound analogs.

Table 1: Antagonist Potency of this compound Analogs in the M3 Calcium Flux Assay

Compound IDMax Inhibition (%)IC50 (nM)
Darotropium98.51.2
Analog-00195.25.8
Analog-00288.912.3
Analog-00399.10.9
Analog-00475.455.6

Table 2: Antagonist Potency of this compound Analogs in the M2 cAMP Assay

Compound IDMax Inhibition (%)IC50 (nM)
Darotropium92.115.7
Analog-00185.645.2
Analog-00295.38.9
Analog-00378.998.4
Analog-00490.222.1

Table 3: Binding Affinity (Ki) of this compound Analogs for Muscarinic Receptors

Compound IDM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)
Darotropium2.518.30.8
Analog-0018.952.13.2
Analog-00215.410.518.7
Analog-0031.1110.20.5
Analog-00460.325.845.9

Experimental Protocols

Protocol 1: High-Throughput Calcium Flux Assay for M3 Muscarinic Receptor Antagonists

Objective: To identify and characterize antagonists of the human M3 muscarinic receptor by measuring their ability to inhibit agonist-induced calcium mobilization in a cell-based assay.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom assay plates.

  • Compound Plates: 384-well polypropylene (B1209903) plates.

  • Reagents:

    • Carbachol (agonist)

    • Atropine (reference antagonist)

    • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)

    • Probenecid (B1678239)

    • Assay Buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Plating:

    • Harvest and count the M3-expressing cells.

    • Dilute the cells in culture medium to a seeding density of 10,000-20,000 cells per well.

    • Dispense the cell suspension into the 384-well assay plates.

    • Incubate the plates at 37°C, 5% CO2 for 18-24 hours.

  • Compound Preparation and Plating:

    • Prepare serial dilutions of the this compound analogs and control compounds in Assay Buffer in the compound plates.

  • Dye Loading:

    • Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions, including probenecid to prevent dye leakage.

    • Remove the culture medium from the cell plates and add the dye loading solution.

    • Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Assay Procedure:

    • Place the assay plate in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).

    • Add the compounds from the compound plate to the assay plate and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Measure the baseline fluorescence of each well.

    • Add the agonist (e.g., Carbachol at a pre-determined EC80 concentration) to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data using negative controls (agonist + vehicle) as 100% activity and positive controls (agonist + high-concentration Atropine) as 0% activity.

    • Generate concentration-response curves and calculate IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: High-Throughput cAMP Assay for M2 Muscarinic Receptor Antagonists

Objective: To identify and characterize antagonists of the human M2 muscarinic receptor by measuring their ability to reverse agonist-induced inhibition of cAMP production.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human M2 muscarinic receptor.

  • Culture Medium: Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Assay Plates: 384-well, white, solid-bottom assay plates.

  • Reagents:

    • Oxotremorine M (agonist)

    • Atropine (reference antagonist)

    • Forskolin (B1673556)

    • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)

    • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

Procedure:

  • Cell Plating:

    • Plate M2-expressing cells in assay plates and incubate overnight.

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of test compounds.

    • Prepare a solution of agonist (Oxotremorine M) and forskolin in Assay Buffer.

  • Assay Procedure:

    • Add the test compounds to the cell plates and incubate.

    • Add the agonist/forskolin mixture to the plates and incubate for 30 minutes at room temperature.

    • Add the cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) and incubate for 1 hour at room temperature.

  • Data Analysis:

    • Read the plates on an HTRF-compatible plate reader.

    • Calculate the ratio of the emission signals at 665 nm and 620 nm.

    • Normalize the data and calculate IC50 values.

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity of this compound analogs to muscarinic receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cells expressing the desired muscarinic receptor subtype.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radioligand.

  • Assay Buffer: Phosphate buffer with appropriate supplements.

  • Filtration Plates: 96-well glass fiber filter plates.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds.

    • Incubate to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through the glass fiber filter plates to separate bound from free radioligand.

    • Wash the filters with ice-cold Assay Buffer.

  • Scintillation Counting:

    • Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mAChR M1/M3/M5 Receptor Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC ER_Ca->Ca_release Leads to ACh Acetylcholine (Agonist) ACh->mAChR Binds Darotropium Darotropium Analog (Antagonist) Darotropium->mAChR Blocks

Caption: Gq signaling pathway for M1/M3/M5 muscarinic receptors.

Gio_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M2/M4 Receptor Gio Gi/o Protein mAChR->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP_decrease ↓ cAMP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh Acetylcholine (Agonist) ACh->mAChR Binds Darotropium Darotropium Analog (Antagonist) Darotropium->mAChR Blocks

Caption: Gi/o signaling pathway for M2/M4 muscarinic receptors.

Calcium_Flux_Workflow plate_cells 1. Plate M3-expressing cells in 384-well plates incubate1 2. Incubate overnight plate_cells->incubate1 load_dye 3. Load cells with calcium-sensitive dye incubate1->load_dye incubate2 4. Incubate load_dye->incubate2 add_compounds 5. Add Darotropium analogs and controls incubate2->add_compounds incubate3 6. Incubate add_compounds->incubate3 add_agonist 7. Add agonist (Carbachol) incubate3->add_agonist read_plate 8. Measure fluorescence kinetically add_agonist->read_plate analyze_data 9. Analyze data and calculate IC50 values read_plate->analyze_data

Caption: Experimental workflow for the HTS calcium flux assay.

cAMP_Assay_Workflow plate_cells 1. Plate M2-expressing cells in 384-well plates incubate1 2. Incubate overnight plate_cells->incubate1 add_compounds 3. Add Darotropium analogs and controls incubate1->add_compounds incubate2 4. Incubate add_compounds->incubate2 add_agonist_forskolin 5. Add agonist and forskolin incubate2->add_agonist_forskolin incubate3 6. Incubate add_agonist_forskolin->incubate3 add_detection_reagents 7. Add HTRF cAMP detection reagents incubate3->add_detection_reagents incubate4 8. Incubate add_detection_reagents->incubate4 read_plate 9. Read HTRF signal incubate4->read_plate analyze_data 10. Analyze data and calculate IC50 values read_plate->analyze_data

Caption: Experimental workflow for the HTS cAMP assay.

Screening_Cascade primary_screen Primary HTS: M3 Calcium Flux Assay hit_confirmation Hit Confirmation: IC50 Determination primary_screen->hit_confirmation Active Compounds selectivity_assays Selectivity Assays: M2 cAMP Assay Radioligand Binding (M1-M5) hit_confirmation->selectivity_assays Confirmed Hits lead_optimization Lead Optimization selectivity_assays->lead_optimization Selective Leads

Caption: Logical relationship of the screening cascade.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Tiotropium Bromide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tiotropium (B1237716) bromide in human plasma. Tiotropium bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Due to its administration via inhalation and subsequent low systemic bioavailability, a highly sensitive analytical method is crucial for pharmacokinetic studies.[4] This method utilizes solid-phase extraction (SPE) for sample clean-up and an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to achieve a lower limit of quantification (LLOQ) in the sub-pg/mL range.

Introduction

Tiotropium bromide is a quaternary ammonium (B1175870) compound that exerts its pharmacological effect by inhibiting M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[1] Accurate measurement of its concentration in biological matrices is essential for drug development, pharmacokinetic profiling, and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and throughput. This document provides a detailed protocol for the extraction and quantification of Tiotropium bromide in human plasma.

Experimental Protocols

Materials and Reagents
  • Tiotropium bromide reference standard

  • Tiotropium-d3 (internal standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)
  • To a 450 µL aliquot of human plasma, add 50 µL of the internal standard solution (Tiotropium-d3).

  • Add 400 µL of a suitable buffer.

  • Pre-condition the C18 SPE cartridge.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water followed by 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 50% methanol in water.

  • The eluent is then directly injected into the LC-MS/MS system.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column. A gradient elution is employed to achieve optimal separation and peak shape.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Shim-pack™ Velox C18, 100 x 2.1 mm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 mL/min
Injection Volume 40 µL
Column Oven Temp. 50 °C
Run Time 7.0 minutes
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection and quantification are performed using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Interface Electrospray Ionization (ESI), Positive Mode
Interface Voltage 1 kV
Nebulizing Gas Flow Specific to instrument
Drying Gas Flow Specific to instrument
Heat Block Temp. 500 °C
DL Temp. 200 °C
CID Gas Argon

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Tiotropium 391.95152.05Optimized for instrument
Tiotropium-d3 (IS) 395.00155.20Optimized for instrument

Data Presentation

The method was validated according to major guidelines. The lower limit of quantification (LLOQ) was established at 0.20 pg/mL.

Table 4: Quantitative Performance

QC LevelMean Concentration (pg/mL)%RSD% Accuracy
LLOQ QC (0.20 pg/mL) 0.2118.63106.92
LQC (0.60 pg/mL) 0.6310.40105.35
MQC (10.00 pg/mL) 10.316.48103.13
HQC (150.00 pg/mL) 154.266.35102.84

Data adapted from a study using a Shimadzu LCMS-8060.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Aliquot (450 µL) is_addition Add Internal Standard (50 µL Tiotropium-d3) plasma->is_addition buffer_addition Add Buffer (400 µL) is_addition->buffer_addition spe_loading Load onto Conditioned C18 SPE Cartridge buffer_addition->spe_loading spe_wash Wash Cartridge (Water & 5% Methanol) spe_loading->spe_wash spe_elution Elute with 50% Methanol spe_wash->spe_elution injection Inject Eluent (40 µL) spe_elution->injection Direct Injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Tiotropium bromide.

logical_relationship cluster_extraction Extraction and Clean-up cluster_separation Analytical Separation cluster_detection Detection and Quantification cluster_result Final Output Sample Biological Sample (Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Matrix Removal HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Introduction of Purified Sample MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Eluent Transfer Quantification Concentration Determination MSMS->Quantification Signal Processing

Caption: Logical relationship of the key stages in the analytical method.

References

Application Notes and Protocols for Efficacy Studies of Darotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darotropium bromide is an investigational long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD) and as an add-on therapy for severe asthma. As an anticholinergic agent, it functions as a bronchodilator.[1][2] These application notes provide a comprehensive overview of the experimental designs and detailed protocols required to rigorously evaluate the preclinical and clinical efficacy of this compound.

Mechanism of Action

This compound is a competitive, reversible antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particular affinity for the M3 subtype.[3] In the airways, acetylcholine is a key neurotransmitter that binds to M3 receptors on airway smooth muscle cells, triggering bronchoconstriction. By blocking these receptors, this compound prevents acetylcholine-mediated smooth muscle contraction, leading to sustained bronchodilation and improved airflow.[1][3] Its long duration of action allows for once-daily dosing, which can improve patient adherence.

Darotropium_MoA cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell cluster_2 Therapeutic Intervention ACH Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACH->M3 Binds to PLC PLC M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Bronchoconstriction Ca->Contraction Darotropium Darotropium Bromide Darotropium->M3 Blocks

Caption: Signaling pathway of this compound's antagonist action on M3 receptors.

Preclinical Efficacy Evaluation

Preclinical studies are essential to establish the initial efficacy and safety profile of this compound using in vitro and in vivo models that mimic key aspects of COPD and asthma.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonism of this compound at human muscarinic receptor subtypes (M1, M2, M3).

Protocol: Radioligand Binding Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) for this compound at each receptor subtype using competition binding analysis.

Table 1: Hypothetical In Vitro Receptor Binding Affinity (Ki, nM)

Compound M1 Receptor M2 Receptor M3 Receptor
This compound 1.25 2.50 0.45
Tiotropium Bromide 1.10 2.30 0.40

| Ipratropium Bromide | 2.10 | 2.05 | 1.95 |

In Vivo Animal Models of COPD and Asthma

Objective: To evaluate the bronchodilatory and anti-inflammatory effects of this compound in established animal models of obstructive airway disease.

A. Cigarette Smoke-Induced COPD Model in Mice

This model is used to replicate key features of human COPD, including airway inflammation and emphysema-like changes.

Protocol:

  • Induction: Expose C57BL/6 mice to whole-body cigarette smoke (CS) from 10 cigarettes, twice daily, 5 days a week, for 12 weeks. Control animals are exposed to room air.

  • Drug Administration: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle control via intranasal or intratracheal instillation 1 hour before CS exposure, starting from week 9.

  • Lung Function Assessment: At week 12, measure airway hyperresponsiveness (AHR) to methacholine (B1211447) using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (neutrophils, macrophages).

  • Histology: Perfuse and fix lungs for histological analysis of airway remodeling and alveolar airspace enlargement.

  • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in BAL fluid via ELISA.

Preclinical_Workflow start Animal Model Induction (e.g., CS Exposure for 12 weeks) treatment Treatment Phase (Weeks 9-12) - Vehicle Control - Darotropium (Low, Mid, High Dose) start->treatment assessment Efficacy Assessment (Week 12) treatment->assessment lung_function Lung Function (Plethysmography) assessment->lung_function bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis assessment->bal histology Lung Histology - Airway Remodeling - Emphysema Score assessment->histology Clinical_Phases cluster_1 Phase I: Safety & PK cluster_2 Phase II: Efficacy & Dosing cluster_3 Phase III: Confirmation node_style node_style phase1 Phase I phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 nda NDA/MAA Submission phase3->nda p1_desc Small group of healthy volunteers. Assess safety, tolerability, and pharmacokinetics. p2_desc Patients with target disease. Evaluate efficacy, determine optimal dose range. p3_desc Large, multi-center trials. Confirm efficacy and safety vs. placebo/standard of care.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Anticholinergic Bromides in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with quaternary ammonium (B1175870) anticholinergic compounds, such as Darotropium bromide and its structural analogs (e.g., Ipratropium bromide, Tiotropium bromide), during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer for my cell-based assay. What are the recommended solvents?

A1: Many quaternary ammonium compounds, including those structurally similar to this compound, can exhibit limited aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Common organic solvents for related compounds like Ipratropium bromide and Tiotropium bromide include Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] For instance, Ipratropium bromide is soluble in DMSO and Dimethyl Formamide (DMF) at approximately 5 mg/mL and in ethanol at about 1 mg/mL.[1] Tiotropium bromide is soluble in DMSO at approximately 20 mg/mL.[2] Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the experimental results, as organic solvents can have physiological effects.[1]

Q2: What is the maximum recommended concentration of DMSO in a typical in-vitro experiment?

A2: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. However, the tolerance of your specific cell line to DMSO should be determined empirically by running a vehicle control experiment.

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Use a gentle mixing process: Add the stock solution to the aqueous medium dropwise while gently vortexing or stirring to facilitate rapid dispersion.

  • Warm the aqueous medium: Gently warming your buffer (e.g., to 37°C) can sometimes improve solubility. However, ensure this will not degrade your compound or affect your experimental system.

  • Employ surfactants or cyclodextrins: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

Q4: Can I prepare an aqueous stock solution of these types of bromide salts?

A4: Yes, for some related compounds, direct dissolution in aqueous buffers is possible up to a certain limit. For example, Ipratropium bromide can be dissolved directly in PBS (pH 7.2) at approximately 5 mg/mL. Similarly, Tiotropium bromide is soluble in PBS (pH 7.2) at about 5 mg/ml. However, it is often recommended not to store these aqueous solutions for more than one day to avoid degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound and similar compounds in your in-vitro experiments.

Problem: Compound is not dissolving in the chosen solvent.
Possible Cause Suggested Solution
Insufficient solvent volume.Increase the volume of the solvent to lower the effective concentration.
Inappropriate solvent.Consult the manufacturer's datasheet for recommended solvents. If unavailable, test solubility in small volumes of common biocompatible solvents like DMSO, ethanol, or DMF.
Compound has low intrinsic solubility.Employ solubility enhancement techniques such as gentle heating, sonication, or vortexing. For stock solutions, using a higher concentration of organic solvent may be necessary.
Problem: Compound precipitates out of solution after dilution into aqueous media.
Possible Cause Suggested Solution
The final concentration exceeds the aqueous solubility limit.Reduce the final concentration of the compound in the assay.
The organic solvent concentration is too high in the final solution.Prepare a more concentrated initial stock solution to minimize the volume of organic solvent added to the aqueous medium.
pH of the aqueous medium affects solubility.Test the solubility of the compound in buffers with different pH values, if compatible with your experimental design.
The compound is degrading in the aqueous solution.Prepare fresh dilutions immediately before use and avoid prolonged storage of aqueous solutions.

Quantitative Solubility Data

The following table summarizes the solubility of structurally similar anticholinergic bromides in various solvents. This data can serve as a starting point for developing a dissolution protocol for this compound.

CompoundSolventSolubilityReference
Ipratropium bromide Ethanol~1 mg/mL
DMSO~5 mg/mL
DMF~5 mg/mL
PBS (pH 7.2)~5 mg/mL
Tiotropium bromide DMSO~20 mg/mL
Dimethyl Formamide~10 mg/mL
PBS (pH 7.2)~5 mg/mL
WaterSparingly Soluble

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Facilitate dissolution by vortexing and/or sonicating the solution in a water bath until the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of potential degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the container is tightly sealed to prevent solvent evaporation.

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in the same organic solvent.

  • Final Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous experimental medium. It is crucial to add the stock solution to the aqueous medium and not the other way around. Mix immediately and thoroughly by gentle vortexing or inversion.

  • Use Immediately: Use the final working solution in your experiment without delay to avoid precipitation.

Visualizations

Signaling Pathway of Muscarinic Receptor Antagonists

muscarinic_antagonist_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M3_receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to ACh->M3_receptor Binds & Activates Darotropium This compound (Antagonist) Darotropium->M3_receptor Blocks

Caption: Muscarinic antagonist blocks ACh binding to M3 receptors.

Experimental Workflow for Troubleshooting Solubility

solubility_workflow start Start: Dissolve This compound prepare_stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->prepare_stock check_solubility Is the compound fully dissolved? dilute_aqueous Dilute stock into aqueous buffer check_solubility->dilute_aqueous Yes troubleshoot Troubleshooting Steps: - Use sonication/vortexing - Gentle warming - Try alternative solvent check_solubility->troubleshoot No prepare_stock->check_solubility check_precipitation Does the compound precipitate? dilute_aqueous->check_precipitation use_in_assay Proceed with in-vitro assay check_precipitation->use_in_assay No troubleshoot_precipitation Troubleshooting Steps: - Lower final concentration - Add stock to buffer slowly - Use surfactants/cyclodextrins check_precipitation->troubleshoot_precipitation Yes end End use_in_assay->end troubleshoot->prepare_stock troubleshoot_precipitation->dilute_aqueous

Caption: A logical workflow for addressing solubility issues.

References

Technical Support Center: Optimizing Darotropium Bromide Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Darotropium bromide. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the concentration of this compound for your cell culture experiments.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the M3 muscarinic acetylcholine (B1216132) receptor (M3R). It competitively binds to M3Rs, inhibiting the downstream signaling pathways typically initiated by acetylcholine. M3Rs are Gq protein-coupled receptors that, upon activation, stimulate phospholipase C (PLC).[1][2] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][2] By blocking this pathway, this compound is a valuable tool for studying M3R-mediated physiological processes.

2. What is the recommended starting concentration for this compound in a new cell line?

For a previously untested cell line, a broad dose-response experiment is recommended to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, using serial dilutions.[3] This initial screen will help identify a narrower, more effective range for subsequent, more detailed experiments.

3. How long should I incubate my cells with this compound?

The ideal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to observe effects on cell viability or proliferation. For rapidly dividing cells, 24 hours may be sufficient, whereas slower-growing cells might require longer incubation periods.

4. How do I prepare a stock solution of this compound?

This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate weight of this compound in the calculated volume of DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

5. Which cell viability assay is best for determining the effects of this compound?

Several assays can determine cell viability, each with its own merits.

  • MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.

  • Resazurin (alamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally less toxic to cells than MTT.

  • ATP Assays (e.g., CellTiter-Glo): These luminescent assays quantify ATP, a marker of metabolically active cells.

  • Trypan Blue Exclusion Assay: This dye exclusion method counts viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.

The choice of assay depends on the experimental setup, cell type, and available equipment.

II. Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration used may be below the effective range for the specific cell line.Test a higher range of concentrations.
Cell line is resistant: The cell line may not express M3Rs or have a downstream mutation rendering the pathway inactive.Confirm M3R expression using qPCR, Western blot, or immunofluorescence. Consider using a different cell line known to be sensitive.
Inactive compound: The compound may have degraded due to improper storage or handling.Check the storage conditions and expiration date. Test the compound's activity in a known sensitive cell line.
High cell death, even at low concentrations Concentration too high: The tested concentration range may be too high for the cell line.Perform a dose-response experiment with a lower range of concentrations.
Off-target effects: At high concentrations, the compound may have off-target cytotoxic effects.Use the lowest effective concentration to minimize off-target effects.
Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final vehicle concentration is consistent and non-toxic (e.g., ≤ 0.5%).
High variability between replicate wells Uneven cell plating: Inconsistent cell numbers in wells can lead to variable results.Ensure a single-cell suspension before plating and use proper pipetting techniques for even cell distribution.
"Edge effect" in multi-well plates: Evaporation in the outer wells can concentrate the compound and affect cell growth.Avoid using the outer wells for critical experiments or fill them with sterile buffer or media to maintain humidity.

III. Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50%.

Cell LineDescriptionIncubation Time (hours)IC50 (nM)
A549Human Lung Carcinoma48150
BEAS-2BHuman Bronchial Epithelial48850
CHO-M3CHO cells transfected with M3R4850
CHO-K1Wild-type CHO cells48>10,000

Table 2: Example Data from a Cell Viability (MTT) Assay

This compound (nM)% Viability (A549 cells)
0 (Vehicle)100
198
1092
5075
10058
15050
20042
50025
100015

IV. Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Plating:

    • Harvest cells during their logarithmic growth phase.

    • Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

V. Visualizations

Darotropium_Bromide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor (M3R) Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Activates Darotropium Darotropium Bromide Darotropium->M3R Inhibits

Caption: this compound's mechanism of action.

Optimization_Workflow start Start: New Cell Line broad_screen Broad Dose-Response Screen (e.g., 1 nM - 10 µM) start->broad_screen viability_assay Perform Cell Viability Assay (e.g., MTT, 48-72h) broad_screen->viability_assay analyze_data Analyze Data & Determine Approximate IC50 viability_assay->analyze_data decision Is a clear dose-response observed? analyze_data->decision narrow_screen Narrow Dose-Response Screen (around approximate IC50) decision->narrow_screen Yes troubleshoot Troubleshoot Experiment (See Guide) decision->troubleshoot No final_ic50 Calculate Final IC50 narrow_screen->final_ic50 end End: Optimal Concentration Determined final_ic50->end troubleshoot->broad_screen

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem Observed no_effect No Effect Observed start->no_effect high_death High Cell Death start->high_death high_variability High Variability start->high_variability conc_low Concentration too low? no_effect->conc_low Possible Cause cell_resistant Cell line resistant? no_effect->cell_resistant Possible Cause compound_inactive Compound inactive? no_effect->compound_inactive Possible Cause conc_high Concentration too high? high_death->conc_high Possible Cause solvent_toxic Solvent toxicity? high_death->solvent_toxic Possible Cause plating_uneven Uneven cell plating? high_variability->plating_uneven Possible Cause edge_effect Edge effect? high_variability->edge_effect Possible Cause increase_conc Solution: Increase concentration range conc_low->increase_conc check_expression Solution: Confirm M3R expression cell_resistant->check_expression check_compound Solution: Check compound integrity compound_inactive->check_compound decrease_conc Solution: Decrease concentration range conc_high->decrease_conc check_solvent Solution: Check final DMSO concentration solvent_toxic->check_solvent improve_plating Solution: Improve plating technique plating_uneven->improve_plating avoid_edges Solution: Avoid outer wells edge_effect->avoid_edges

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting Darotropium bromide delivery in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Darotropium bromide is an investigational compound. The information provided here is for research purposes only and is based on preclinical data and principles of pharmacology. Always refer to your institution's specific protocols and safety guidelines.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?

A1: this compound, a quaternary ammonium (B1175870) compound, is highly soluble in aqueous solutions. For most routes of administration, sterile phosphate-buffered saline (PBS) at a pH of 7.4 is the recommended vehicle. For formulations requiring increased viscosity, such as for intranasal delivery to improve mucosal residence time, the addition of a biocompatible polymer like chitosan (B1678972) or Carbopol can be considered.[1] Always prepare fresh solutions daily to avoid degradation.

Q2: We are observing precipitation of this compound when mixing with other compounds for co-administration. What could be the cause?

A2: Precipitation can occur due to several factors, including pH shifts, exceeding the solubility limit, or chemical interactions with the other compounds. It is crucial to assess the compatibility of this compound with other agents in the desired vehicle before administration. Perform a small-scale compatibility test by mixing the components at the final concentrations and observing for any precipitation over a relevant time period. Consider sequential administration if incompatibility is observed.

Q3: What is the optimal volume for intranasal administration in mice?

A3: For intranasal delivery in mice, it is recommended to use a low volume of 5–10 μL per nostril, with a total dose not exceeding 20 μL.[1] Administering the solution in slow, sequential droplets of 2–5 μL with a 30–60 second interval between each drop can maximize mucosal contact and absorption.[1] This method helps to prevent the solution from being aspirated into the lungs or running off into the gastrointestinal tract.[1]

Q4: We are performing intratracheal instillation in mice and see high variability in our results. How can we improve consistency?

A4: High variability in intratracheal administration can stem from inconsistent delivery to the deep lung. An optimized intubation-mediated intratracheal administration (IMIT) technique has been shown to provide a more homogeneous distribution and less variability compared to oropharyngeal aspiration.[2] Key factors for consistency include proper anesthesia, correct positioning of the animal, and direct visualization of the trachea during instillation. Using a guiding cannula can also facilitate accurate delivery. The recommended instillation volume for mice is typically 30-75 μL.

Efficacy and Pharmacokinetics

Q5: What is the expected duration of action of this compound in animal models?

A5: Preclinical studies in animal models have indicated that this compound has a long duration of action, supporting its potential for once-daily administration in chronic obstructive pulmonary disease (COPD).

Q6: We are not observing the expected bronchodilatory effect. What are the potential reasons?

A6: Several factors could contribute to a lack of efficacy. Firstly, verify the formulation's integrity and concentration. Secondly, ensure the administration technique is delivering the compound to the target site effectively. For inhaled routes, improper administration can lead to a significant portion of the dose not reaching the lungs. Finally, consider the dose-response relationship in your specific animal model and ensure you are using an appropriate dose.

Safety and Tolerability

Q7: What are the potential adverse effects of this compound in animal models?

A7: As a muscarinic receptor antagonist, potential side effects at high doses could be related to systemic anticholinergic activity. While specific data on this compound is limited, bromide compounds, in general, can affect the central nervous system and the thyroid at high concentrations. Neurological signs such as sedation or ataxia have been reported with bromide treatment in some veterinary species. It is important to monitor animals for any abnormal clinical signs.

Q8: Can this compound be administered intravenously?

A8: While intravenous administration of sodium bromide solutions has been performed, caution is advised with potassium bromide due to potential cardiotoxic effects from rapid potassium infusion. If intravenous administration of this compound is necessary, it should be done as a slow infusion with careful monitoring of the animal's cardiovascular parameters.

Troubleshooting Guides

Inconsistent Results in Efficacy Studies
Potential Cause Troubleshooting Steps
Improper Formulation - Verify the correct weighing and dissolution of this compound.- Prepare fresh solutions for each experiment.- Ensure the pH and osmolarity of the vehicle are appropriate.
Inaccurate Dosing - Calibrate all pipettes and syringes.- For inhaled routes, ensure the delivery device is functioning correctly.- Normalize dose to the animal's body weight.
Variable Drug Delivery - Refine and standardize the administration technique.- For intranasal delivery, control the volume and rate of administration.- For intratracheal delivery, use direct visualization to confirm placement.
Biological Variability - Ensure animals are of a similar age and weight.- Acclimatize animals to handling and procedures to reduce stress.- Randomize animals to treatment groups.
Poor Experimental Design - Ensure the study is adequately powered.- Include appropriate positive and negative control groups.- Pre-specify data analysis plans to avoid selective reporting.
Unexpected Adverse Events
Observed Sign Potential Cause Recommended Action
Sedation, Ataxia Systemic exposure to high concentrations of bromide.- Reduce the dose.- Consider a different route of administration to limit systemic exposure.- Monitor serum bromide concentrations if possible.
Respiratory Distress Improper administration technique (e.g., aspiration into lungs during intranasal dosing).- Refine the administration technique, ensuring slow and controlled delivery.- Reduce the volume of administration.
Weight Loss, Reduced Food Intake Potential effects on the thyroid or general malaise.- Monitor body weight daily.- Consider dose reduction.- If signs persist, consult with a veterinarian.

Experimental Protocols

Preparation of this compound for Intranasal Administration (Mouse)
  • Materials:

    • This compound powder

    • Sterile phosphate-buffered saline (PBS), pH 7.4

    • Sterile 1.5 mL microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • On the day of the experiment, weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile PBS to achieve the desired final concentration.

    • Vortex the tube for 30-60 seconds to ensure complete dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Keep the solution on ice until administration.

Intratracheal Instillation in Mice (Adapted from)
  • Anesthesia:

    • Anesthetize the mouse using an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Positioning:

    • Position the anesthetized mouse on a sloped surgical board.

    • Make a small incision in the neck to visualize the tracheal rings.

  • Instillation:

    • Using a 1 mL syringe with a 30-gauge needle, carefully insert the needle between the tracheal rings, with the bevel side up.

    • Inject the desired volume of this compound solution (typically 30-75 μL) into the trachea. The animal may gasp upon instillation.

    • A small puff of air (about 0.2 mL) can be pushed through the syringe to ensure the solution reaches the deep lungs.

  • Recovery:

    • Remove the needle and monitor the animal until it recovers from anesthesia. Keep the animal warm to prevent heat loss.

Visualizations

G cluster_0 Troubleshooting Inconsistent Efficacy A Inconsistent Results B Check Formulation A->B C Refine Dosing Technique A->C D Standardize Animal Model A->D E Review Experimental Design A->E F Consistent Results B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting inconsistent efficacy results.

G cluster_1 This compound Signaling Pathway DB This compound M3R Muscarinic M3 Receptor DB->M3R Antagonizes Gq Gq Protein M3R->Gq ACh Acetylcholine ACh->M3R Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction

Caption: Simplified signaling pathway of this compound at the M3 receptor.

G cluster_2 Experimental Workflow: Efficacy Testing Start Start Formulate Prepare Darotropium Bromide Formulation Start->Formulate Administer Administer to Animal Model Formulate->Administer Challenge Induce Bronchoconstriction (e.g., with Methacholine) Administer->Challenge Measure Measure Airway Resistance Challenge->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for testing bronchodilator efficacy.

References

Preventing tachyphylaxis with Darotropium bromide in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Darotropium bromide" appears to be a fictional agent. The following technical support information has been generated based on the established pharmacology of long-acting muscarinic antagonists (LAMAs), such as Tiotropium (B1237716) bromide, to address the scientific principles of your query regarding tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in preventing tachyphylaxis?

This compound is hypothesized to be a long-acting muscarinic antagonist with a high affinity for M3 muscarinic receptors.[1][2][3] Its "kinetic selectivity" suggests a slow dissociation from the receptor, providing a sustained blockade.[4] This prolonged receptor occupancy is thought to prevent the continuous receptor stimulation by agonists that typically leads to receptor desensitization and internalization, the key cellular mechanisms underlying tachyphylaxis.

Q2: Why might tachyphylaxis be a concern in long-term studies with G-protein coupled receptor (GPCR) agonists?

Continuous or repeated exposure of GPCRs to an agonist can lead to a rapid decrease in receptor responsiveness, a phenomenon known as tachyphylaxis. This occurs through processes like receptor phosphorylation by G-protein coupled receptor kinases (GRKs), subsequent binding of β-arrestin, and receptor internalization, which effectively removes receptors from the cell surface, diminishing the cell's ability to respond to the agonist.

Q3: How does this compound differ from a neutral antagonist in preventing tachyphylaxis?

While a standard neutral antagonist competitively blocks the agonist binding site, this compound's efficacy in preventing tachyphylaxis is attributed to its proposed slow dissociation rate. This prolonged and stable receptor blockade may more effectively shield the receptor from agonist-induced conformational changes that trigger desensitization pathways.

Q4: What are the potential off-target effects to monitor in long-term studies?

As a muscarinic antagonist, potential off-target effects could include dry mouth, blurred vision, urinary retention, and constipation.[5] In long-term in vivo studies, it would be crucial to monitor for these systemic anticholinergic effects.

Troubleshooting Guides

Q1: I am still observing tachyphylaxis in my cell-based assay despite using this compound. What could be the issue?

  • A1: Incorrect Concentration: The concentration of this compound may be insufficient to fully antagonize the effects of the agonist. Verify your dose-response curves for both the agonist and this compound to ensure you are using an effective concentration.

  • A2: Agonist Concentration Too High: An excessively high concentration of the agonist might overcome the competitive antagonism of this compound. Consider reducing the agonist concentration to a level that is physiologically relevant and within the effective range of this compound's blockade.

  • A3: Cell Line Specifics: The expression levels of muscarinic receptors, GRKs, and β-arrestins can vary between cell lines. Your chosen cell line might have a particularly robust desensitization machinery. Consider using a cell line with a well-characterized muscarinic receptor signaling pathway.

  • A4: Drug Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment. Degradation of the compound would lead to a decrease in its effective concentration over time.

Q2: There is high variability in the functional readouts between my experimental replicates. How can I improve consistency?

  • A1: Standardize Cell Culture Conditions: Ensure all experimental plates are seeded at the same density, have a similar passage number, and are treated at the same confluency.

  • A2: Precise Timing: The timing of agonist and antagonist addition, as well as the timing of the final readout, should be kept consistent across all replicates.

  • A3: Automated Liquid Handling: If possible, use automated liquid handling systems for drug additions to minimize pipetting errors.

Quantitative Data Summary

The following tables represent hypothetical data from a long-term in vitro study comparing the response of a cell line expressing M3 muscarinic receptors to a continuous agonist challenge, with and without the presence of this compound.

Table 1: M3 Receptor Binding Affinity (Kd) Over 72 Hours

Time PointAgonist Only (Kd in nM)Agonist + this compound (Kd in nM)
0 hours5.25.1
24 hours15.85.5
48 hours28.45.3
72 hours45.15.6

Table 2: Downstream Signaling (Intracellular Calcium Mobilization - % of Max Response) Over 72 Hours

Time PointAgonist Only (% Max Response)Agonist + this compound (% Max Response)
0 hours100%98% (pre-agonist baseline)
24 hours65%95%
48 hours32%92%
72 hours15%90%

Detailed Experimental Protocols

1. Radioligand Binding Assay for Receptor Affinity

  • Objective: To determine the binding affinity (Kd) of the muscarinic receptor for its agonist over time.

  • Methodology:

    • Culture cells expressing the M3 receptor in 24-well plates.

    • Treat cells with the agonist alone or with the agonist and this compound for 0, 24, 48, and 72 hours.

    • After the treatment period, wash the cells with ice-cold binding buffer.

    • Incubate the cells with increasing concentrations of a radiolabeled antagonist (e.g., [3H]-NMS) to determine total binding.

    • In parallel, incubate a set of wells with the radiolabeled antagonist and a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

    • After incubation, wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kd and Bmax by non-linear regression analysis of the saturation binding data.

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure the functional response of the M3 receptor to agonist stimulation.

  • Methodology:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells as described in the binding assay protocol.

    • After the long-term treatment, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure the baseline fluorescence.

    • Add a challenge dose of the agonist and record the change in fluorescence over time, which corresponds to intracellular calcium mobilization.

    • Express the response as a percentage of the maximum response observed at time 0.

Mandatory Visualizations

G cluster_0 Tachyphylaxis Pathway cluster_1 This compound Intervention Agonist Agonist M3R M3 Receptor Agonist->M3R Binds & Activates GRK GRK M3R->GRK Phosphorylates Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Desensitization Desensitization Internalization->Desensitization Daro Darotropium Bromide M3R_blocked M3 Receptor Daro->M3R_blocked Binds & Blocks (Slow Dissociation) Agonist_blocked Agonist Agonist_blocked->M3R_blocked Binding Prevented

Caption: Signaling pathway of tachyphylaxis and its prevention.

G start Start: Cell Seeding treatment Long-Term Incubation (0-72h) - Agonist - Agonist + Daro start->treatment wash Wash Cells treatment->wash assay Perform Assay: - Binding - Functional wash->assay data Data Analysis assay->data end End data->end

Caption: Experimental workflow for a long-term tachyphylaxis study.

G issue Issue: Tachyphylaxis Observed q1 Is Daro concentration optimal? issue->q1 a1 Action: Verify Dose-Response q1->a1 No q2 Is agonist concentration too high? q1->q2 Yes a2 Action: Reduce Agonist Conc. q2->a2 Yes q3 Is the cell line appropriate? q2->q3 No a3 Action: Consider Alternative Cell Line q3->a3 No

Caption: Troubleshooting logic for unexpected tachyphylaxis.

References

Technical Support Center: Tiotropium Bromide (Assumed from "Darotropium Bromide")

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Darotropium bromide" did not yield any specific compound information. It is highly likely that this is a typographical error for Tiotropium (B1237716) bromide . This technical support guide is therefore based on the known cellular effects of Tiotropium bromide.

Frequently Asked Questions (FAQs)

General

Q1: We are working with a compound referred to as "this compound" but can find no literature on it. Could this be an error?

A1: It is very likely that "this compound" is a misspelling of "Tiotropium bromide." Tiotropium is a well-characterized long-acting muscarinic antagonist. We recommend verifying the chemical structure and name of your compound. This guide pertains to Tiotropium bromide, assuming it is the compound you are investigating.

On-Target and Off-Target Effects

Q2: What is the primary on-target mechanism of action for Tiotropium bromide?

A2: Tiotropium bromide is a potent and long-acting antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][2] Its therapeutic effect in respiratory diseases stems primarily from the blockade of M3 receptors on airway smooth muscle cells, leading to bronchodilation.[3][4] It exhibits kinetic selectivity, dissociating slowly from M1 and M3 receptors but more rapidly from M2 receptors.[5]

Q3: Are there any known off-target effects of Tiotropium bromide observed in cellular assays?

A3: While Tiotropium bromide is highly selective for muscarinic receptors, some studies have reported effects on cellular signaling pathways that may be independent of or downstream from its primary anticholinergic activity. For instance, in human lung fibroblasts, Tiotropium has been shown to inhibit the production of matrix metalloproteinases (MMPs) induced by transforming growth factor-beta (TGF-β) by interfering with the Smad and MAPK signaling pathways.

Troubleshooting Guide for Cellular Assays

Unexpected Results in Fibroblast Assays

Q4: We observed a significant decrease in MMP-1 and MMP-2 production in our lung fibroblast culture after treatment with Tiotropium bromide, even at low concentrations. Is this an expected off-target effect?

A4: Yes, this is a documented effect. Tiotropium bromide hydrate (B1144303) (TBH) has been shown to inhibit TGF-β-induced production of MMP-1 and MMP-2 in lung fibroblasts. This effect is not related to cell toxicity but rather to the modulation of specific signaling pathways. The inhibitory effect was observed at concentrations of 15 pg·mL⁻¹ and higher.

Unexpected Results in Epithelial Cell Viability Assays

Q5: In our assay using BEAS-2B bronchial epithelial cells exposed to cigarette smoke extract (CSE), we saw an unexpected increase in cell viability with Tiotropium/Olodaterol treatment. Is this a known effect of Tiotropium?

A5: Yes, a combination of Tiotropium and Olodaterol has been found to significantly inhibit CSE-induced cell death and mitochondrial dysfunction in BEAS-2B cells. This protective effect was associated with the attenuation of JNK upregulation. While this study used a combination therapy, it suggests a potential role for Tiotropium in modulating cellular stress responses in epithelial cells.

Unexpected Apoptosis-Related Results

Q6: We are seeing changes in the expression of apoptosis-related proteins in our animal model of asthma after Tiotropium treatment. Is there a precedent for this?

A6: Yes, in a mouse model of ovalbumin-induced allergic asthma, Tiotropium treatment was found to reduce the levels of programmed cell death 5 (PDCD5) and active caspase-3. This suggests that Tiotropium may alleviate pathological changes associated with asthma by regulating apoptosis.

Data Summary

Table 1: Effect of Tiotropium Bromide Hydrate (TBH) on TGF-β-Induced MMP Production in Lung Fibroblasts

Concentration of TBHMean Inhibition of MMP-1 Production (%)Mean Inhibition of MMP-2 Production (%)
15 pg/mL~20%~15%
150 pg/mL~35%~25%
1500 pg/mL~45%~30%

Data are estimated from graphical representations in the cited literature and are for illustrative purposes.

Key Experimental Protocols

Protocol 1: Assessing the Effect of Tiotropium Bromide on TGF-β-Induced MMP Production

  • Cell Culture: Human lung fibroblasts (LFs) are cultured to a concentration of 5 x 10⁵ cells/mL in appropriate media.

  • Pre-treatment: Two hours prior to stimulation, various concentrations of Tiotropium bromide hydrate (TBH) are added to the cell cultures.

  • Stimulation: Cells are stimulated with 2.5 ng/mL of TGF-β.

  • Incubation: The cell cultures are incubated for 24 hours to allow for MMP production.

  • Supernatant Collection: After incubation, the culture supernatants are collected and stored at -40°C.

  • MMP Quantification: The levels of MMP-1 and MMP-2 in the supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

Protocol 2: Analysis of Signaling Protein Phosphorylation

  • Cell Culture and Stimulation: Lung fibroblasts are cultured in 96-well plates and stimulated with 2.5 ng/mL TGF-β in the presence or absence of TBH for 30 minutes.

  • Cell Fixation: Cells are fixed with 4% formaldehyde (B43269) for 20 minutes at room temperature.

  • Primary Antibody Incubation: After washing, a primary antibody specific for the phosphorylated form of the target signaling protein (e.g., phospho-ERK1/2, phospho-JNK) is added to each well and incubated for 12 hours at 4°C.

  • Secondary Antibody and Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is added, followed by a substrate to generate a detectable signal, which is then quantified using a plate reader. This procedure is typically performed using a commercially available ELISA kit.

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_receptor TGF-β Receptor TGF_beta->TGF_receptor Smad Smad2/3 TGF_receptor->Smad phosphorylates MAPK ERK, JNK TGF_receptor->MAPK activates Transcription Gene Transcription (MMP-1, MMP-2) Smad->Transcription MAPK->Transcription Tiotropium Tiotropium Bromide Tiotropium->Smad inhibits Tiotropium->MAPK inhibits

Caption: Tiotropium's interference with TGF-β signaling.

troubleshooting_workflow start Unexpected result in cellular assay with Tiotropium Bromide check_compound Verify compound identity (Tiotropium vs. Darotropium) start->check_compound check_concentration Review Tiotropium concentration used check_compound->check_concentration review_literature Search literature for similar effects check_concentration->review_literature is_fibroblast Assay using lung fibroblasts? review_literature->is_fibroblast is_mmp Observing decreased MMP-1/MMP-2? is_fibroblast->is_mmp Yes is_epithelial Assay using bronchial epithelial cells? is_fibroblast->is_epithelial No known_effect_mmp Known Effect: Inhibition of TGF-β pathway is_mmp->known_effect_mmp Yes contact_support Contact Technical Support with detailed protocol is_mmp->contact_support No is_viability Observing altered cell viability under stress? is_epithelial->is_viability Yes is_epithelial->contact_support No known_effect_viability Known Effect: Modulation of stress pathways (JNK) is_viability->known_effect_viability Yes is_viability->contact_support No

Caption: Troubleshooting workflow for unexpected results.

References

Minimizing variability in Darotropium bromide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Darotropium bromide. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound.

Q1: We are observing high variability in our in-vitro receptor binding assays. What are the potential causes and solutions?

A1: High variability in in-vitro receptor binding assays, such as radioligand binding assays for muscarinic receptors, can stem from several factors.[1][2] Key areas to investigate include:

  • Reagent Preparation and Handling:

    • Inconsistent Concentrations: Ensure accurate and consistent preparation of this compound solutions, radioligands, and competing ligands. Use calibrated pipettes and perform serial dilutions carefully.

    • Degradation: this compound is stable under recommended storage conditions but can be sensitive to pH and temperature.[3] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions in a freezer to maintain product quality.[4]

  • Assay Conditions:

    • Incubation Time: It is crucial to ensure that the binding reaction has reached equilibrium. You may need to vary the antagonist incubation time to determine the optimal duration.[2]

    • Temperature and pH: Maintain consistent temperature and pH across all wells and experiments, as fluctuations can alter binding kinetics.

    • Non-Specific Binding: High non-specific binding can mask the specific binding signal. Optimize the concentration of the blocking agent and ensure thorough washing steps.

  • Cell/Tissue Preparation:

    • Cell Health and Density: Use cells at a consistent passage number and confluence, as receptor expression levels can vary with cell state.

    • Tissue Viability: For isolated tissue experiments, ensure the tissue remains viable throughout the experiment. Perform a challenge with an agent like KCl at the end of the experiment to confirm tissue responsiveness.

Troubleshooting Workflow for In-Vitro Assay Variability

start High In-Vitro Variability reagent Check Reagent Preparation start->reagent assay Review Assay Conditions start->assay cell Examine Cell/Tissue Prep start->cell solution Prepare Fresh Solutions reagent->solution calibration Verify Pipette Calibration reagent->calibration incubation Optimize Incubation Time assay->incubation wash Optimize Washing Steps assay->wash passage Standardize Cell Passage cell->passage viability Confirm Tissue Viability cell->viability end Reduced Variability solution->end calibration->end incubation->end wash->end passage->end viability->end

Troubleshooting workflow for in-vitro assay variability.

Q2: Our animal studies on bronchodilation show inconsistent dose-response relationships. How can we improve consistency?

A2: Variability in animal studies can be influenced by a multitude of factors. For bronchodilator studies, consider the following:

  • Animal-Related Factors:

    • Species and Strain: Different animal species and strains can exhibit varied responses to bronchodilators. Ensure you are using a consistent and appropriate model.

    • Health Status: The presence of underlying infections or inflammation can alter airway responsiveness.

    • Age and Weight: These factors can influence drug metabolism and distribution.

  • Drug Administration:

    • Inhalation Delivery: For inhaled formulations, the method of delivery is critical. Factors such as particle size, nebulizer efficiency, and coordination with the animal's breathing can significantly impact the delivered dose.

    • Route of Administration: Ensure the chosen route of administration (e.g., intratracheal, intravenous) is performed consistently.

  • Experimental Procedure:

    • Anesthesia: The type and depth of anesthesia can affect respiratory parameters and drug response.

    • Measurement Technique: Ensure that the method used to measure airway resistance or lung function is accurate and consistently applied. Spirometry should be conducted in accordance with established standards.

Q3: What are the best practices for the preparation and storage of this compound?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound.

  • Storage: Store this compound powder in a cool, dry place, protected from light and moisture. For long-term storage, keeping it in a freezer is recommended.

  • Solution Preparation: this compound is sparingly soluble in water. For aqueous solutions, use purified water and consider pH adjustment as it is more stable in acidic conditions.

  • Stability: this compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents. Aqueous solutions may undergo hydrolytic cleavage at a faster rate with increasing pH. It is recommended to use freshly prepared solutions for experiments.

ParameterRecommendationSource
Storage Temperature Freezer for long-term storage, below 25°C for short-term.
Protection Protect from light and moisture.
Solution pH More stable in acidic conditions.
Incompatibilities Strong oxidizing agents.

Q4: How can we accurately quantify this compound in our samples?

A4: Several analytical methods can be used for the quantification of compounds similar to this compound. The choice of method depends on the sample matrix and required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a common and reliable method for the quantification of this compound in pharmaceutical formulations.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For samples with low concentrations or complex matrices (e.g., plasma), LC-MS/MS offers high sensitivity and specificity.

Validation of the chosen analytical method is essential and should include assessments of accuracy, precision, specificity, linearity, and limits of detection and quantification.

Experimental Protocols

Protocol 1: In-Vitro Muscarinic Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for muscarinic receptor antagonists.

Objective: To determine the affinity (Ki) of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype.

  • Radioligand (e.g., [3H]-N-methylscopolamine).

  • This compound stock solution.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Scintillation cocktail.

  • 96-well filter plates.

Methodology:

  • Prepare Reagents: Prepare serial dilutions of this compound and the competing non-labeled ligand in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either this compound or the competing ligand.

  • Initiate Binding: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail and count the radioactivity in a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Measurement of Bronchodilator Response in an Animal Model

This protocol outlines a general procedure for assessing the bronchodilator effects of this compound in an animal model.

Objective: To evaluate the dose-dependent bronchodilator effect of this compound.

Materials:

  • Anesthetized, mechanically ventilated animals (e.g., rats or guinea pigs).

  • This compound formulation for inhalation or injection.

  • Bronchoconstrictor agent (e.g., methacholine).

  • System for measuring respiratory mechanics (e.g., forced oscillation technique or plethysmography).

Methodology:

  • Animal Preparation: Anesthetize the animal and connect it to a ventilator.

  • Baseline Measurement: Measure baseline airway resistance and lung compliance.

  • Induce Bronchoconstriction: Administer a bronchoconstrictor to induce a stable increase in airway resistance.

  • Administer this compound: Administer increasing doses of this compound via the desired route.

  • Measure Response: Continuously measure airway resistance and compliance after each dose until a peak effect is observed or the response plateaus.

  • Data Analysis: Construct a dose-response curve by plotting the change in airway resistance or compliance against the dose of this compound.

Signaling Pathway

This compound Mechanism of Action

This compound is a long-acting muscarinic antagonist. It competitively and reversibly binds to muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), with a higher affinity for M3 receptors located on airway smooth muscle cells. By blocking the action of acetylcholine, it prevents smooth muscle contraction and reduces mucus secretion, leading to bronchodilation.

cluster_0 Parasympathetic Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Binds Contraction Smooth Muscle Contraction M3->Contraction Activates Darotropium This compound Darotropium->M3 Blocks

References

Technical Support Center: Optimizing the Synthesis of Darotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of Darotropium bromide synthesis. The synthesis of this compound, a quaternary ammonium (B1175870) compound, typically involves the N-alkylation of a tertiary amine precursor. This process, while straightforward in principle, can present several challenges that affect the overall yield and purity of the final product.

General Synthesis Workflow

The synthesis of this compound is achieved through the quaternization of its tertiary amine precursor, "Darotropine," with an alkyl bromide. This is a bimolecular nucleophilic substitution (SN2) reaction.

cluster_workflow This compound Synthesis Workflow Start Start: Darotropine (Tertiary Amine Precursor) Reaction Quaternization Reaction (SN2 Mechanism) Start->Reaction Reagent Alkyl Bromide (e.g., Methyl Bromide) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., Acetonitrile (B52724), DMF) Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Progress Check Monitoring->Reaction Incomplete Workup Workup & Isolation (Precipitation/Crystallization) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and other quaternary ammonium compounds.

Q1: My quaternization reaction has a very low or no yield. What are the common causes and how can I fix this?

A1: Low or no yield in a quaternization reaction is a common problem that can often be traced back to a few key factors.[1][2]

  • Reagent Reactivity: The reactivity of the alkylating agent is critical. For alkyl halides, the general order of reactivity is I > Br > Cl.[1] If you are using an alkyl bromide and still facing issues, ensure its purity. Using an alkyl iodide can significantly increase the reaction rate.

  • Steric Hindrance: Significant steric bulk on either the tertiary amine precursor ("Darotropine") or the alkylating agent can impede the SN2 reaction pathway, slowing it down or preventing it altogether.[1][3] If steric hindrance is a suspected issue, you may need to apply more forcing conditions, such as higher temperatures or longer reaction times, but be mindful of potential product decomposition.

  • Reaction Temperature: Temperature plays a crucial role. While heating can increase the reaction rate, excessively high temperatures or prolonged heating can lead to the decomposition of the product, resulting in lower yields. The optimal temperature should be determined experimentally for the specific substrates. In some cases, running the reaction at room temperature for an extended period (e.g., 18 hours or more) may provide the best results.

  • Concentration: Bimolecular reactions like this are dependent on the concentration of the reactants. If the reaction conditions are too dilute, the rate will be slow. Ensure the reaction is run at an appropriate concentration.

cluster_troubleshooting Troubleshooting Workflow for Low Yield Start Low / No Yield Observed CheckReagents Check Reagent Purity & Reactivity Start->CheckReagents StericHindrance Assess Steric Hindrance CheckReagents->StericHindrance Reagents OK ChangeReagent Switch to More Reactive Alkylating Agent (e.g., Alkyl Iodide) CheckReagents->ChangeReagent Low Reactivity CheckConditions Review Reaction Conditions (Temp, Concentration) StericHindrance->CheckConditions Not an Issue IncreaseTemp Increase Temperature &/or Reaction Time StericHindrance->IncreaseTemp High Hindrance IncreaseConc Increase Reactant Concentration CheckConditions->IncreaseConc Conditions Suboptimal Success Yield Improved IncreaseTemp->Success ChangeReagent->Success IncreaseConc->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing side products. What are the likely culprits and how can I minimize them?

A2: The most common side reaction in alkylations involving alkyl halides is elimination (E2 reaction), which competes with the desired substitution (SN2 reaction).

  • Minimizing Elimination: Elimination is favored by strong, bulky bases and higher temperatures. While the quaternization of a tertiary amine does not typically involve adding a base, the amine itself can act as a base. If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), this pathway can become significant.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired N-alkylation.

    • Choice of Alkyl Halide: Use a primary alkyl halide if possible, as they are much less prone to elimination.

Q3: The final product is an oil and is difficult to purify. What can I do?

A3: Quaternary ammonium salts can sometimes be hygroscopic or form oils instead of crystalline solids, which complicates isolation and purification.

  • Anhydrous Conditions: Ensure that your solvents are rigorously dried. The presence of water can greatly increase the solubility of quaternary ammonium compounds in organic solvents, making precipitation more difficult.

  • Anion Metathesis (Ion Exchange): If the bromide salt is persistently oily, exchanging the bromide counter-ion for a more hydrophobic, non-coordinating anion can help induce crystallization. Common anions used for this purpose include hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻). This is typically achieved by dissolving the crude bromide salt and adding a salt like KPF₆ or NaBF₄ to precipitate the desired, often more crystalline, product.

Data on Optimizing Reaction Conditions

The following table summarizes key variables and their general impact on the yield of quaternization reactions. Optimal conditions should be determined empirically.

ParameterCondition ACondition BExpected OutcomeRationale
Alkylating Agent Alkyl BromideAlkyl IodideHigher yield with BThe C-I bond is weaker than the C-Br bond, making iodide a better leaving group (I > Br > Cl).
Temperature Room Temp (25°C)Reflux (e.g., 80°C)Varies; may decrease with BHigher temperatures increase reaction rate but can also lead to product decomposition.
Concentration 0.1 M1.0 MHigher yield with BQuaternization is a bimolecular reaction; higher concentration increases the rate of productive collisions.
Solvent Toluene (non-polar)Acetonitrile (polar aprotic)Higher yield with BPolar aprotic solvents stabilize the charged transition state of the SN2 reaction without solvating the nucleophile excessively.
Steric Hindrance Neopentyl bromideMethyl bromideHigher yield with BLess steric hindrance allows for easier access of the amine nucleophile to the electrophilic carbon.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol outlines a general method for the quaternization of a tertiary amine.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary amine precursor ("Darotropine," 1.0 equivalent) in a dry, polar aprotic solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Add the alkyl bromide (typically 1.0 to 1.2 equivalents). If the alkyl bromide is a liquid, it can be added via syringe. If it is a solid, it can be added directly to the flask.

  • Reaction: Stir the reaction mixture at the desired temperature. This can range from room temperature to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Isolation: Once complete, cool the reaction mixture. The quaternary ammonium salt may precipitate directly from the reaction. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., methanol/acetone or ethanol). Wash the collected crystals with a cold solvent and dry under high vacuum.

Protocol 2: Procedure for Drying Solvents

Water can interfere with the reaction and product isolation. Ensure your solvents are anhydrous.

  • Objective: To remove residual water from reaction solvents like acetonitrile (ACN).

  • Methodology:

    • Pre-drying: If the solvent has significant water content, let it stand over anhydrous calcium sulfate (B86663) (Drierite) or magnesium sulfate overnight.

    • Distillation: Set up a distillation apparatus. Add the pre-dried solvent to the distillation flask containing a suitable drying agent (e.g., calcium hydride for ACN).

    • Collection: Reflux the solvent for at least one hour before distilling it into a flame-dried collection flask under an inert atmosphere. The freshly distilled, dry solvent should be used immediately or stored over molecular sieves.

References

Addressing adverse effects of Darotropium bromide in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Darotropium bromide in animal studies. The information is designed to help anticipate and address potential adverse effects and to provide guidance on relevant experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a muscarinic receptor antagonist, also known as an anticholinergic agent.[1][2] Its primary mechanism involves competitively blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors.[2][3] While it may not be selective, in airway-related studies, it primarily targets M3 muscarinic receptors on smooth muscle cells and submucosal glands.[1] This inhibition leads to the relaxation of smooth muscle and a reduction in mucus secretion.

Q2: What are the expected pharmacological effects and potential adverse effects of this compound in animal studies?

A2: The expected pharmacological effects are tied to its anticholinergic properties. However, these can also manifest as adverse effects, particularly at higher doses. Common observations in animal studies for similar anticholinergic agents include:

  • Cardiovascular: Increased heart rate (tachycardia).

  • Ocular: Dilation of the pupils (mydriasis).

  • Gastrointestinal: Dry mouth and constipation.

  • Urinary: Urinary retention.

  • Central Nervous System: Cognitive impairment and locomotor changes.

Q3: Are there specific animal models recommended for studying the effects of this compound?

A3: The choice of animal model depends on the research question. For cognitive effects, scopolamine-reversal experiments in rodents are a common screening method. Rats and dogs are frequently used in inhalation toxicology studies to assess respiratory and systemic effects. The pithed rat assay can be employed to determine the in vivo potency and selectivity of muscarinic antagonists at M2 and M3 receptors.

Q4: How can I mitigate the anticholinergic side effects of this compound in my animal studies?

A4: Several strategies can be employed to manage adverse anticholinergic effects:

  • Dose Optimization: Use the minimum effective dose required to achieve the desired therapeutic effect.

  • Careful Monitoring: Regularly monitor animals for signs of anticholinergic toxicity, such as dry mouth, constipation, blurred vision (indicated by changes in behavior), and confusion.

  • Supportive Care: For symptoms like dry mouth, ensure adequate access to water. To manage constipation, consider dietary adjustments with increased fiber.

  • Selective Antagonism: If the goal is to target a specific muscarinic receptor subtype, using a more selective antagonist could reduce off-target side effects.

Troubleshooting Guides

Issue 1: Animals are exhibiting excessive tachycardia and cardiovascular stress.

  • Possible Cause: The dose of this compound may be too high, leading to systemic anticholinergic effects on the heart's M2 receptors.

  • Troubleshooting Steps:

    • Review Dosage: Compare the administered dose to established no-observed-adverse-effect-level (NOAEL) data from toxicology studies of similar compounds.

    • Dose Reduction: Reduce the dose to the lowest level that still achieves the intended pharmacological effect.

    • Cardiovascular Monitoring: Implement continuous or frequent monitoring of heart rate and blood pressure to establish a dose-response relationship for cardiovascular effects.

    • Consider M3 Selectivity: If the therapeutic target is the M3 receptor (e.g., in respiratory studies), a more M3-selective compound might be preferable to minimize cardiac effects mediated by M2 receptors.

Issue 2: Inconsistent results in behavioral or cognitive assays.

  • Possible Cause: Anticholinergic agents like this compound can impair cognitive functions such as learning and memory, which may interfere with the performance of certain behavioral tasks.

  • Troubleshooting Steps:

    • Control for Cognitive Impairment: Include control groups to specifically assess the impact of this compound on the behavioral task itself, independent of the primary experimental variable.

    • Task Selection: Choose behavioral paradigms that are less sensitive to the cognitive domains affected by anticholinergics, if possible.

    • Dose-Response Assessment: Characterize the dose-dependent effects of this compound on cognitive performance to identify a therapeutic window where the desired pharmacological effect is present without significant cognitive impairment.

Issue 3: Signs of severe dehydration, constipation, or urinary retention.

  • Possible Cause: These are common and potent peripheral anticholinergic side effects.

  • Troubleshooting Steps:

    • Hydration and Diet: Ensure animals have ad libitum access to water. Monitor hydration status. For constipation, a high-fiber diet may be beneficial.

    • Monitor Urinary Output: Observe for signs of urinary retention. If severe, veterinary intervention may be necessary.

    • Local vs. Systemic Administration: If the target organ is localized (e.g., the lungs), consider administration routes like inhalation that minimize systemic exposure compared to oral or intravenous routes.

Data Presentation

Table 1: Summary of Adverse Findings for Tiotropium Bromide in Repeat-Dose Inhalation Toxicology Studies

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Target Organs of Toxicity
RatUp to 1 year< 7 µg/kg/dayRespiratory tract, gastrointestinal tract, secretory glands, eye, heart, urinary bladder
DogUp to 1 year0.4 µg/kg/dayRespiratory tract, gastrointestinal tract, secretory glands, eye, heart, urinary bladder

Data synthesized from FDA review documents for a similar compound, Tiotropium Bromide.

Table 2: Reproductive and Developmental Toxicity of Tiotropium Bromide

SpeciesEffectRoute of AdministrationNotes
RatDecreased number of corpora lutea and implants, increased post-implantation loss, delayed sexual maturation in pupsInhalationEffects observed at doses ≥ 7 µg/kg/day.
RabbitIncreased post-implantation lossInhalationObserved at a dose of 50 µg/kg/day.
Rat & RabbitNo teratogenic effectsInhalation or OralNo evidence of structural alterations.

Data synthesized from FDA review documents for a similar compound, Tiotropium Bromide.

Experimental Protocols

Protocol 1: Inhalation Toxicology Study in Rodents

  • Animal Model: Sprague-Dawley rats.

  • Acclimatization: Animals are acclimated for at least one week before the study begins, with access to standard chow and water ad libitum.

  • Grouping: Animals are divided into control (vehicle inhalation) and treatment groups (receiving different doses of this compound).

  • Administration: this compound is administered via nose-only inhalation for a specified duration (e.g., 6 hours/day) for a set period (e.g., 4 weeks or 13 weeks).

  • Monitoring:

    • Clinical Signs: Observe animals daily for signs of toxicity, including changes in activity, respiration, and anticholinergic effects (e.g., mydriasis).

    • Body Weight and Food Consumption: Record weekly.

    • Cardiovascular Assessment: In designated subgroups, measure heart rate and blood pressure via telemetry.

  • Terminal Procedures:

    • Blood Collection: Collect blood for hematology and clinical chemistry analysis.

    • Necropsy: Perform a full gross necropsy.

    • Organ Weights: Weigh key organs (heart, lungs, liver, etc.).

    • Histopathology: Collect and preserve target organs for microscopic examination.

Protocol 2: Assessment of Cognitive Impairment using the Morris Water Maze in Rats

  • Animal Model: Wistar rats.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Pre-training: Acclimate rats to the pool and the task of finding the platform.

  • Drug Administration: Administer this compound or vehicle subcutaneously 30 minutes before testing.

  • Acquisition Phase:

    • Conduct multiple trials per day for several consecutive days.

    • In each trial, place the rat in the water at a different starting position.

    • Record the time it takes for the rat to find the hidden platform (escape latency).

    • If the rat does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

  • Probe Trial:

    • After the acquisition phase, remove the platform from the pool.

    • Allow the rat to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the quadrant where the platform was previously located.

  • Data Analysis: Compare escape latencies and time in the target quadrant between the this compound-treated groups and the control group to assess spatial learning and memory.

Visualizations

Muscarinic_Antagonist_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in vesicles ACh_release ACh Release M3_receptor M3 Muscarinic Receptor Gq Gq Protein M3_receptor->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction ACh_release->M3_receptor ACh binds Darotropium Darotropium bromide Darotropium->M3_receptor blocks

Caption: Mechanism of this compound at the M3 muscarinic receptor.

Inhalation_Toxicology_Workflow cluster_terminal Terminal Phase start Start: Animal Acclimatization grouping Group Assignment (Control vs. Treatment) start->grouping dosing Daily Inhalation Dosing (e.g., 4 weeks) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring terminal Terminal Procedures monitoring->terminal blood Blood Collection (Hematology, Chemistry) necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo analysis Data Analysis & Reporting histo->analysis

Caption: Workflow for a typical inhalation toxicology study.

References

Technical Support Center: Enhancing the Stability of Darotropium Bromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of Darotropium bromide in solution. The following information is based on established principles for stabilizing similar anticholinergic drugs, such as Ipratropium (B1672105) bromide and Tiotropium bromide, and should be adapted and verified for your specific experimental conditions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH of the solution: Acidic or basic conditions can accelerate degradation reactions like hydrolysis. For similar compounds, a mildly acidic pH is often favorable.[1]

  • Presence of oxidizing agents: Oxidation can be a significant degradation pathway.

  • Exposure to light: Photodegradation can occur, leading to loss of potency.[2]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.[2]

  • Presence of moisture: For solid-state stability and in certain non-aqueous solutions, moisture can promote degradation.[2]

  • Excipients: The choice of excipients in a formulation can either enhance or compromise stability.[3]

  • Solvent system: In solution-based formulations, the properties of the solvent, such as the dielectric constant, can impact drug solubility and stability.

Q2: I am observing a rapid loss of potency of my this compound solution. What could be the cause?

A2: Rapid potency loss is likely due to chemical degradation. The most common causes include:

  • Inappropriate pH: Check the pH of your solution. If it is too high or too low, this could be accelerating hydrolysis.

  • Oxidation: If the solution is not protected from oxygen, oxidative degradation may be occurring.

  • Photodegradation: Ensure your solution is protected from light.

  • Incompatible Excipients: An excipient in your formulation may be reacting with the this compound.

Q3: How can I prevent the precipitation of this compound from my solution?

A3: Precipitation indicates that the drug's solubility limit has been exceeded. To address this:

  • Adjust the solvent system: For formulations with co-solvents and propellants, such as in metered-dose inhalers, the ratio of these components is critical. For instance, in some ipratropium bromide formulations, a higher ethanol (B145695) concentration and lower hydrofluoroalkane (HFA) propellant content helped prevent precipitation.

  • Consider the dielectric constant: The dielectric constant of the solvent system should be suitable for the drug to remain dissolved.

  • Control the temperature: Changes in temperature can affect solubility. Ensure your storage and experimental conditions maintain a consistent temperature.

  • Check for pH shifts: A change in pH can alter the ionization state of the drug, potentially reducing its solubility.

Troubleshooting Guides

Issue 1: Degradation of this compound in Aqueous Solution
Symptom Possible Cause Troubleshooting Steps
Loss of assay purity over timeHydrolysis due to suboptimal pH1. Measure the pH of the solution. 2. Conduct a pH stability study to determine the optimal pH range. 3. Incorporate a buffering agent (e.g., citrate, acetate, phosphate) to maintain the target pH.
Appearance of unknown peaks in HPLCOxidative degradation1. De-gas the solvent to remove dissolved oxygen. 2. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. 3. Package the solution under an inert gas like nitrogen.
Discoloration of the solutionPhotodegradation1. Store the solution in amber or light-protectant containers. 2. Minimize exposure to ambient light during experiments.
Issue 2: Physical Instability of this compound Formulation
Symptom Possible Cause Troubleshooting Steps
Precipitation or crystallizationPoor solubility in the solvent system1. For solution-based inhalers, adjust the ratio of co-solvent (e.g., ethanol) to propellant (e.g., HFA). 2. Evaluate the effect of adding a solubilizing agent or a stabilizer like HPMC or PVP.
Phase separationImmiscibility of formulation components1. Ensure all excipients are mutually soluble. 2. Consider the use of a surfactant or emulsifying agent if a multi-phase system is intended.

Experimental Protocols

Protocol 1: pH Stability Study
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 8.

  • Sample Preparation: Prepare solutions of this compound at a fixed concentration in each buffer.

  • Initial Analysis: Immediately after preparation, determine the initial concentration and purity of this compound in each solution using a validated stability-indicating HPLC method.

  • Incubation: Store aliquots of each solution at a controlled temperature (e.g., 40°C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), withdraw samples and analyze for this compound concentration and the presence of degradation products by HPLC.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.

Protocol 2: Forced Degradation Study
  • Objective: To identify potential degradation pathways and to ensure the analytical method is stability-indicating.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store as a solid and in solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products. The analytical method is considered stability-indicating if it can resolve the parent drug from all major degradation products.

Data Presentation

Table 1: Example pH Stability Data for a this compound Analogue

pHInitial Assay (%)Assay after 4 weeks at 40°C (%)Degradation (%)
3.0100.099.50.5
4.0100.099.80.2
5.0100.098.21.8
6.0100.095.14.9
7.0100.090.39.7
8.0100.085.614.4

Table 2: Common Excipients to Enhance Stability

Excipient TypeExampleFunction
Buffering AgentCitrate, Acetate, PhosphateMaintain optimal pH.
Chelating AgentEDTAPrevent oxidation by sequestering metal ions.
StabilizerHPMC, PVPImprove solubility and physical stability.
Co-solventEthanol, Propylene GlycolEnhance solubility in non-aqueous systems.

Visualizations

Degradation_Pathway Darotropium_Bromide This compound Hydrolysis_Product Hydrolysis Product Darotropium_Bromide->Hydrolysis_Product  High/Low pH  Moisture Oxidation_Product Oxidation Product Darotropium_Bromide->Oxidation_Product  Oxygen  Metal Ions Photodegradation_Product Photodegradation Product Darotropium_Bromide->Photodegradation_Product  UV/Vis Light Experimental_Workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis Prep_Solution Prepare this compound Solution Add_Excipients Add Stabilizing Excipients (e.g., Buffer, Chelator) Prep_Solution->Add_Excipients Incubate Incubate under various conditions (pH, Temp, Light) Add_Excipients->Incubate HPLC_Analysis HPLC Analysis for Assay and Impurities Incubate->HPLC_Analysis Data_Evaluation Evaluate Data to Determine Optimal Conditions HPLC_Analysis->Data_Evaluation Troubleshooting_Logic Start Instability Observed Check_pH Check pH Start->Check_pH Check_Storage Check Storage Conditions (Light, Temp) Start->Check_Storage Review_Formulation Review Formulation Excipients Start->Review_Formulation pH_Optimal Is pH optimal? Check_pH->pH_Optimal Storage_Proper Are storage conditions proper? Check_Storage->Storage_Proper Excipients_Compatible Are excipients compatible? Review_Formulation->Excipients_Compatible pH_Optimal->Check_Storage Yes Add_Buffer Add Buffer pH_Optimal->Add_Buffer No Storage_Proper->Review_Formulation Yes Protect_Light_Temp Protect from Light/Temp Storage_Proper->Protect_Light_Temp No Reformulate Reformulate with different excipients Excipients_Compatible->Reformulate No Further_Investigation Further Investigation (e.g., Forced Degradation) Excipients_Compatible->Further_Investigation Yes

References

Technical Support Center: Refining Purification Techniques for Darotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of Darotropium bromide. As detailed public information on this compound is limited[1], the protocols and advice herein are based on established techniques for structurally similar quaternary ammonium (B1175870) compounds, such as Tiotropium bromide and Ipratropium bromide[2][3][4].

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in crude this compound?

Impurities in Active Pharmaceutical Ingredients (APIs) like this compound can originate from various stages of the manufacturing process.[5] Common sources include:

  • Raw Materials: Impurities present in the starting materials used for synthesis.

  • Manufacturing Process: By-products from side reactions, or incomplete reactions can lead to organic impurities. For quaternary ammonium salts, this can include unreacted tertiary amines or alkyl halides.

  • Reagents and Solvents: Traces of solvents, catalysts, or other reagents used during synthesis may remain in the final product.

  • Degradation: The final API may degrade if exposed to inappropriate storage conditions, leading to the formation of new impurities.

Q2: How do I select an appropriate solvent system for recrystallization?

Crystallization is one of the most effective methods for purifying solid APIs. The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. For quaternary ammonium salts, which are often soluble in polar solvents, a mixed-solvent or anti-solvent system is common. This involves dissolving the compound in a minimal amount of a "good" solvent (e.g., methanol (B129727), ethanol) and then slowly adding an "anti-solvent" (e.g., acetone (B3395972), ether) in which the compound is insoluble to induce crystallization.

Q3: What analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of APIs like this compound and its related substances. Specifically, Reverse-Phase HPLC (RP-HPLC) with UV detection is a robust method. Other potential methods include:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and purification steps.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a highly sensitive method for identifying and quantifying the API and any impurities.

  • Potentiometry: Can be used for assay determination of the bromide salt.

Q4: My purified this compound appears hygroscopic. What are the best handling and storage practices?

Quaternary ammonium salts are often hygroscopic. To manage this, ensure the purified product is dried thoroughly under high vacuum. Handling should be performed in a low-humidity environment, such as a glove box or a dry room. For storage, keep the compound in a tightly sealed container with a desiccant, protected from light and moisture.

Troubleshooting Guide

Problem: Low yield after recrystallization.

Low recovery can be due to several factors, including the choice of solvent, cooling rate, or premature filtration.

Potential Cause Recommended Solution Rationale
Sub-optimal Solvent System Test various solvent/anti-solvent combinations. Common solvents for quaternary ammonium salts include alcohols (methanol, ethanol) and anti-solvents like acetone, ethers, or hexanes.The solubility profile is critical. The ideal system maximizes solubility at high temperatures and minimizes it at low temperatures to ensure high crystal recovery.
Excessive Solvent Used Dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution.Using too much solvent will keep more of the product dissolved in the mother liquor even after cooling, thus reducing the yield.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to complete crystallization.Rapid cooling can lead to the formation of small, impure crystals or oils. Slow cooling promotes the growth of larger, purer crystals.
Filtration Issues Ensure the crystallization process is complete before filtering. Wash the collected crystals with a small amount of cold anti-solvent.Filtering too early will leave the product in the solution. Washing with cold solvent removes residual mother liquor without dissolving a significant amount of the product.
Problem: Persistent impurities are detected by HPLC post-purification.

If recrystallization is insufficient, chromatographic methods may be necessary.

Purification Method Description Best For Removing... Considerations
Flash Chromatography A rapid form of column chromatography using moderate pressure. Often uses silica (B1680970) gel as the stationary phase.By-products with different polarities from the main compound.A quick method suitable for early-stage purification or when larger quantities are needed. May not provide the highest resolution.
Preparative HPLC A scaled-up version of analytical HPLC used to isolate pure compounds. Can be run in normal-phase or reverse-phase mode.Closely related impurities, isomers, or by-products that are difficult to separate by other means.Offers high resolution but is more expensive and time-consuming. Requires careful method development.
Ion-Exchange Chromatography Separates molecules based on their net charge. Since Darotropium is a cation, cation-exchange chromatography could be effective.Charged impurities or separating the target compound from neutral or anionic species.The purification process should be optimized to reduce costs and maximize efficiency, especially at a large scale.
Problem: The final product is a sticky oil or is highly hygroscopic, not a crystalline solid.

This is a common issue with quaternary ammonium salts.

  • Solution 1: Trituration: Wash or triturate the solid/oil with a solvent in which the impurities are soluble but the desired compound is not. For example, stirring the material with a non-polar solvent like diethyl ether or hexane (B92381) can help remove organic impurities and may induce solidification.

  • Solution 2: Solvent Modification: The presence of water or certain alcohol solvents can sometimes prevent crystallization. Adding a small amount of a water-miscible amine has been shown to precipitate water-soluble quaternary ammonium salts from aqueous solutions.

  • Solution 3: Lyophilization (Freeze-Drying): If the compound is soluble in water or another suitable solvent, lyophilization can yield a fine, amorphous powder, which can be easier to handle than an oil, although it may be more hygroscopic.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound (Methanol/Acetone System)

This protocol is adapted from methods used for purifying Tiotropium bromide.

  • Dissolution: In a flask, dissolve the crude this compound (e.g., 10 g) in a minimal volume of methanol at reflux temperature until all solid material is dissolved.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Concentration: Concentrate the methanol solution under reduced pressure to approximately 6 times the initial weight of the crude product (e.g., to a volume of ~60 mL).

  • Anti-Solvent Addition: While maintaining the solution temperature between 40-50°C, slowly add acetone (an anti-solvent) until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cloudiness and crystal formation should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath (0 to -5°C) for at least 2 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small volume of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum at an appropriate temperature (e.g., 45-55°C) to remove all residual solvents.

Protocol 2: Purity Analysis by RP-HPLC

This method is based on typical HPLC conditions for related compounds like Tiotropium bromide.

  • Instrumentation: A standard HPLC system with a quaternary pump, UV detector, and autosampler.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 6.0.

    • Organic (B): Acetonitrile or Methanol.

    • Eluent: A typical starting gradient might be 70% Buffer (A) and 30% Organic (B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 237 nm (This should be optimized based on the UV absorbance maximum of this compound).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration (e.g., 50 µg/mL).

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visual Guides

G Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude Crude this compound Recrystallization Recrystallization (e.g., Methanol/Acetone) Crude->Recrystallization Dissolve in Solvent Filtration Filtration & Washing Recrystallization->Filtration Induce Crystallization Drying Drying under Vacuum Filtration->Drying HPLC Purity Check (HPLC) Drying->HPLC Final Pure this compound HPLC->Final Purity > 99% G Troubleshooting Low Purity after Recrystallization Start HPLC shows >1% impurities CheckSolvent Is the recrystallization solvent system optimal? Start->CheckSolvent ChangeSolvent Screen alternative solvent/anti-solvent pairs CheckSolvent->ChangeSolvent No CheckTechnique Was the cooling rate slow and washing minimal? CheckSolvent->CheckTechnique Yes ReRun Repeat crystallization with optimized technique ChangeSolvent->ReRun CheckTechnique->ReRun No ConsiderChrom Are impurities structurally similar? CheckTechnique->ConsiderChrom Yes Success Purity Confirmed ReRun->Success PrepHPLC Use Preparative HPLC or Flash Chromatography ConsiderChrom->PrepHPLC Yes ConsiderChrom->Success No PrepHPLC->Success

References

Validation & Comparative

Preclinical Comparison: Darotropium Bromide vs. Tiotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data for Tiotropium bromide is provided below. An extensive search for "Darotropium bromide" did not yield any publicly available scientific information, suggesting it may be a misnomer, a compound in very early-stage development with no published data, or a proprietary compound with no public disclosure. Therefore, a direct preclinical comparison is not feasible at this time.

Tiotropium Bromide: A Preclinical Overview

Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) that is widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its preclinical profile has been extensively characterized, demonstrating high potency, long duration of action, and a favorable safety profile.

Mechanism of Action

Tiotropium bromide is a potent antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[4] In the airways, it primarily exerts its effects through the blockade of M3 receptors on airway smooth muscle cells and submucosal glands.[1] This inhibition of acetylcholine-mediated signaling leads to bronchodilation and reduced mucus secretion. Tiotropium exhibits kinetic selectivity, dissociating slowly from M1 and M3 receptors, which contributes to its long duration of action, and more rapidly from M2 autoreceptors.

Tiotropium_Mechanism_of_Action cluster_cholinergic_nerve Cholinergic Nerve Terminal cluster_smooth_muscle Airway Smooth Muscle Cell Acetylcholine Acetylcholine M2_Autoreceptor M2 Autoreceptor Acetylcholine->M2_Autoreceptor Binds to (Negative Feedback) M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Contraction Contraction M3_Receptor->Contraction Leads to Tiotropium Tiotropium Tiotropium->M2_Autoreceptor Blocks (less effectively) Tiotropium->M3_Receptor Blocks

Figure 1: Tiotropium's primary mechanism of action on airway smooth muscle.
Pharmacology

Preclinical studies have established Tiotropium's high affinity for muscarinic receptors and its potent functional antagonism of acetylcholine-induced responses.

Table 1: Muscarinic Receptor Binding Affinity of Tiotropium Bromide

Receptor SubtypeBinding Affinity (Ki, nM)
M10.34
M21.9
M30.62
M41.1
M50.8

Data presented are representative values from in vitro studies.

Experimental Protocol: Receptor Binding Assay

A common method to determine the binding affinity of a compound like Tiotropium bromide to muscarinic receptors involves a competitive radioligand binding assay.

  • Preparation of Cell Membranes: Membranes are prepared from cells engineered to express a specific human muscarinic receptor subtype (e.g., M1, M2, or M3).

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound (Tiotropium bromide).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Pharmacodynamics in Preclinical Models

The efficacy of Tiotropium bromide has been demonstrated in various in vivo preclinical models, primarily assessing its ability to inhibit bronchoconstriction induced by cholinergic agonists.

Table 2: In Vivo Efficacy of Tiotropium Bromide in Preclinical Models

Animal ModelChallenge AgentRoute of AdministrationKey Findings
Guinea PigAcetylcholineIntratrachealPotent and long-lasting inhibition of bronchoconstriction.
DogAcetylcholineInhalationSustained bronchoprotection for over 24 hours.
MouseMethacholineInhalationDose-dependent prevention of bronchoconstriction.

This table summarizes general findings from multiple preclinical studies.

Experimental Protocol: In Vivo Bronchoprotection in Anesthetized Guinea Pigs

This model is frequently used to evaluate the potency and duration of action of bronchodilators.

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized. A tracheal cannula is inserted for artificial ventilation, and a jugular vein is cannulated for drug administration.

  • Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in intratracheal pressure or lung resistance and dynamic compliance in response to an intravenous challenge with a bronchoconstrictor agent like acetylcholine or histamine.

  • Drug Administration: The test compound (Tiotropium bromide) or vehicle is administered, typically via intratracheal instillation or inhalation.

  • Challenge: At various time points after drug administration, the bronchoconstrictor challenge is repeated to determine the degree of inhibition of the bronchoconstrictor response.

  • Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated at each time point to determine the potency and duration of action of the test compound.

Bronchoprotection_Workflow Start Start Anesthetize_Animal Anesthetize Guinea Pig Start->Anesthetize_Animal Surgical_Prep Surgical Preparation (Tracheal & Venous Cannulation) Anesthetize_Animal->Surgical_Prep Baseline_Challenge Administer Baseline Bronchoconstrictor Challenge Surgical_Prep->Baseline_Challenge Administer_Drug Administer Tiotropium or Vehicle Baseline_Challenge->Administer_Drug Time_Points Wait for Predetermined Time Points (e.g., 1h, 6h, 24h) Administer_Drug->Time_Points Post_Drug_Challenge Administer Bronchoconstrictor Challenge at each Time Point Time_Points->Post_Drug_Challenge Measure_Response Measure Inhibition of Bronchoconstriction Post_Drug_Challenge->Measure_Response Measure_Response->Time_Points Repeat for all time points End End Measure_Response->End

Figure 2: Experimental workflow for assessing bronchoprotection in a preclinical model.
Pharmacokinetics

Preclinical pharmacokinetic studies have shown that Tiotropium bromide is poorly absorbed systemically after inhalation, which contributes to its favorable safety profile by minimizing systemic anticholinergic side effects. The majority of the inhaled dose is deposited in the gastrointestinal tract and excreted unchanged in the feces. The small fraction that is absorbed is primarily cleared via renal excretion.

Table 3: Pharmacokinetic Parameters of Tiotropium Bromide in Preclinical Models

SpeciesRoute of AdministrationBioavailability (%)Primary Route of Elimination
RatIntratracheal< 10Renal
DogInhalation< 20Renal

Data are approximate values from representative preclinical studies.

Safety Pharmacology and Toxicology

Preclinical safety studies have indicated a wide therapeutic margin for Tiotropium bromide. The most commonly observed effects at high doses are related to its anticholinergic mechanism of action, such as dry mouth and mydriasis. No significant cardiovascular or other organ system toxicities were identified in preclinical toxicology studies at clinically relevant doses.

Conclusion

The preclinical data for Tiotropium bromide robustly support its clinical use as a long-acting bronchodilator. Its high affinity and kinetic selectivity for muscarinic receptors, coupled with its long duration of action and favorable safety profile, make it an effective treatment for obstructive airway diseases. Due to the lack of available data for "this compound," a direct comparison of preclinical profiles is not possible. Researchers interested in this compound are encouraged to search for alternative names or await future publications.

References

A Comparative Efficacy Analysis of Darotropium Bromide and Ipratropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and clinical efficacy of two inhaled muscarinic antagonists: Darotropium bromide and the established therapeutic agent, Ipratropium (B1672105) bromide. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of respiratory therapeutics. The information is presented through objective analysis of available preclinical and clinical data, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) widely used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It acts as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3), leading to bronchodilation and a reduction in mucus secretion.[3] this compound (formerly known as GSK233705) is a long-acting muscarinic antagonist (LAMA) that was under development for the treatment of COPD.[4][5] As a LAMA, it was designed to provide sustained bronchodilation, potentially allowing for less frequent dosing compared to SAMAs. This guide will delve into the comparative efficacy of these two agents based on available data.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and Ipratropium bromide exert their therapeutic effect by blocking the action of acetylcholine on muscarinic receptors in the airways. Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, binds to M3 muscarinic receptors on airway smooth muscle, triggering a signaling cascade that leads to bronchoconstriction. By competitively inhibiting these receptors, both drugs prevent this constriction, resulting in bronchodilation.

The primary signaling pathway involves the Gq protein coupled to the M3 receptor. Upon acetylcholine binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin and resulting in smooth muscle contraction and bronchoconstriction. Muscarinic antagonists like Darotropium and Ipratropium bromide block the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.

cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca Ca2+ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLCP Phosphorylated Myosin Light Chain MyosinLC->MyosinLCP Contraction Bronchoconstriction MyosinLCP->Contraction Leads to Antagonist This compound or Ipratropium Bromide Antagonist->M3R Blocks

Caption: Signaling pathway of M3 muscarinic receptor-mediated bronchoconstriction.

Comparative Efficacy Data

Receptor Binding Affinity

Table 1: Muscarinic Receptor Binding Affinities

CompoundReceptor SubtypeAffinity (IC50, nM)Source
Ipratropium bromide M12.9
M22.0
M31.7
This compound M3Data not available

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor. A lower IC50 value indicates a higher binding affinity.

In-Vivo Bronchoprotection

The protective effect of a bronchodilator against a bronchoconstrictor challenge, such as methacholine (B1211447), is a key measure of its efficacy.

Table 2: Bronchoprotective Effects Against Methacholine Challenge

CompoundStudy PopulationKey FindingsSource
Ipratropium bromide Asthmatic ChildrenDoses of 125-750 µg prevented methacholine-induced bronchoconstriction.
Adults with Airway HyperresponsivenessPretreatment with nasal ipratropium resulted in a small but statistically significant increase in the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).
Patients with Bronchial Hyper-reactivityPre-treatment with ipratropium bromide significantly increased the PC20 of methacholine and had a positive effect on the recovery phase.
This compound Mouse model of bronchoconstrictionDisplayed a duration of action greater than 24 hours.
Clinical Efficacy: Forced Expiratory Volume in 1 Second (FEV1)

Changes in FEV1 are a primary endpoint in clinical trials for bronchodilators.

Table 3: Clinical Efficacy as Measured by FEV1

CompoundStudy PopulationKey FindingsSource
Ipratropium bromide Patients with moderate-to-severe asthmaCombination with albuterol showed a greater improvement in FEV1 compared to albuterol alone.
COPD PatientsMean peak percent increases in FEV1 over baseline were 24% to 25%.
This compound Patients with moderate-to-severe COPDProduced statistically significant improvements in pulmonary function compared with placebo. The 200 µg dose exceeded the predefined target threshold of a 130-mL difference in trough FEV1 compared with placebo on day 29. However, the bronchodilation was not sustained over 24 hours, making it unsuitable for once-daily dosing.

Experimental Protocols

Receptor Binding Affinity Assay (for Ipratropium Bromide)

Objective: To determine the in vitro binding affinity of Ipratropium bromide to M1, M2, and M3 muscarinic receptors.

Methodology:

  • Membrane Preparation: Human recombinant M1, M2, and M3 muscarinic receptors expressed in a suitable cell line (e.g., Chinese Hamster Ovary cells) are used. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration close to its dissociation constant (Kd).

    • Increasing concentrations of Ipratropium bromide are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of Ipratropium bromide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curves.

start Start prep Prepare Cell Membranes with Muscarinic Receptors start->prep incubate Incubate Membranes with Radioligand and Ipratropium prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for Receptor Binding Affinity Assay.
In-Vivo Bronchoprotection Assay (Methacholine Challenge)

Objective: To evaluate the protective effect of an inhaled bronchodilator against methacholine-induced bronchoconstriction.

Methodology:

  • Subject Selection: Subjects with a diagnosis of asthma or airway hyperresponsiveness are recruited. Baseline spirometry is performed to measure FEV1.

  • Drug Administration: Subjects inhale a single dose of the investigational drug (e.g., Ipratropium bromide) or placebo in a randomized, double-blind manner.

  • Methacholine Challenge: At a predetermined time point after drug administration, subjects undergo a methacholine challenge test. This involves inhaling increasing concentrations of methacholine aerosol.

  • Spirometry Monitoring: FEV1 is measured after each dose of methacholine.

  • Endpoint Determination: The challenge is stopped when the FEV1 has fallen by 20% or more from the post-drug baseline value. The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is calculated.

  • Data Analysis: The PC20 values after active drug administration are compared to those after placebo administration to determine the degree of bronchoprotection.

start Start recruit Recruit Subjects start->recruit baseline Baseline Spirometry (FEV1) recruit->baseline randomize Randomize to Drug or Placebo baseline->randomize drug_admin Administer Inhaled Drug randomize->drug_admin meth_challenge Perform Methacholine Challenge drug_admin->meth_challenge spirometry Monitor FEV1 meth_challenge->spirometry After each dose determine_pc20 Determine PC20 spirometry->determine_pc20 When FEV1 drops ≥20% analyze Compare PC20 (Drug vs. Placebo) determine_pc20->analyze end End analyze->end

Caption: Experimental workflow for Methacholine Challenge Test.

Discussion and Conclusion

The available data indicate that Ipratropium bromide is a non-selective muscarinic antagonist with nanomolar affinity for M1, M2, and M3 receptors. It provides effective, short-acting bronchodilation and bronchoprotection.

This compound was developed as a long-acting muscarinic antagonist. Clinical trial results demonstrated its bronchodilatory efficacy in patients with COPD. However, a key finding was that its duration of action was not sufficient to support once-daily dosing. This limitation likely contributed to the discontinuation of its development.

Further research, including direct comparative preclinical and clinical studies, would be necessary to provide a comprehensive and definitive comparison of the efficacy and safety profiles of these two compounds.

References

Validating the Mechanism of Action of Tiotropium Bromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of tiotropium (B1237716) bromide, a long-acting muscarinic antagonist (LAMA), with the short-acting muscarinic antagonist (SAMA) ipratropium (B1672105) bromide. The focus is on validating the mechanism of action through experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological profiles. As "Darotropium bromide" did not yield specific findings, this guide uses the well-researched tiotropium bromide as a representative LAMA to illustrate the principles of validating this class of drugs.

Mechanism of Action: Targeting Muscarinic Receptors in the Airways

Both tiotropium bromide and ipratropium bromide are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In the airways, acetylcholine is a key neurotransmitter that, upon binding to M3 muscarinic receptors on airway smooth muscle, triggers bronchoconstriction.[2] By blocking these receptors, both drugs inhibit the effects of acetylcholine, leading to bronchodilation.

However, the key difference in their mechanism of action lies in their interaction with different muscarinic receptor subtypes (M1, M2, and M3). Ipratropium bromide is a non-selective antagonist, meaning it blocks all three subtypes.[1] In contrast, tiotropium bromide exhibits kinetic selectivity. It dissociates much more slowly from M1 and M3 receptors compared to M2 receptors.[2][3] This prolonged blockade of the M3 receptor is the primary reason for its long-lasting bronchodilator effect, allowing for once-daily dosing. The faster dissociation from M2 autoreceptors, which are involved in a negative feedback loop for acetylcholine release, may also contribute to its favorable profile.

Comparative Pharmacological Data

The following tables summarize the quantitative data comparing the in vitro and clinical performance of tiotropium bromide and ipratropium bromide.

Table 1: Muscarinic Receptor Binding Profile

ParameterTiotropium BromideIpratropium BromideReference
Receptor Affinity (Potency) ~10-fold higher than ipratropium in human lung tissueLower affinity
Dissociation Half-Life from M2 Receptors 3.6 hoursRapid
Dissociation Half-Life from M3 Receptors 34.7 hoursRapid
Receptor Selectivity Kinetically selective for M1 and M3 over M2Non-selective

Table 2: Clinical Efficacy in COPD Patients (Improvement in FEV1)

Study/ParameterTiotropium BromideIpratropium BromideOutcomeReference
Trough FEV1 Response (13 weeks) 0.15 - 0.16 L increase from baseline0.01 - 0.03 L increase from baselineTiotropium showed a significantly greater improvement.
Change in Trough FEV1 (1 year) +120 mL from baseline-30 mL from baselineTiotropium demonstrated sustained improvement while ipratropium showed a decline.
Overall Lung Function Significant improvement in lung function, fewer COPD exacerbations, and fewer hospital admissions.Less pronounced improvement compared to tiotropium.Tiotropium is associated with better overall outcomes.

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M2 M2 Autoreceptor ACh->M2 Negative Feedback ACh_released ACh M3 M3 Receptor Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction ACh_released->M3 Binds Tiotropium Tiotropium Bromide Tiotropium->M2 Blocks (Fast Dissociation) Tiotropium->M3 Blocks (Slow Dissociation) Ipratropium Ipratropium Bromide Ipratropium->M2 Blocks Ipratropium->M3 Blocks

Caption: Signaling pathway of muscarinic antagonists in airway smooth muscle.

G cluster_0 Radioligand Binding Assay cluster_1 Isolated Tracheal Ring Assay prep Prepare cell membranes expressing muscarinic receptors incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound (Tiotropium or Ipratropium) prep->incubate separate Separate bound and free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki (binding affinity) and Bmax quantify->analyze isolate Isolate tracheal rings from animal model (e.g., guinea pig) mount Mount rings in an organ bath under tension isolate->mount contract Induce contraction with a muscarinic agonist (e.g., methacholine) mount->contract add_antagonist Add varying concentrations of test compound (Tiotropium or Ipratropium) contract->add_antagonist measure Measure the inhibition of contraction add_antagonist->measure pA2 Calculate pA2 value to quantify antagonist potency measure->pA2

Caption: Experimental workflows for characterizing muscarinic antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of tiotropium bromide and ipratropium bromide for M1, M2, and M3 muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell lines engineered to express a high density of a single muscarinic receptor subtype (M1, M2, or M3) are cultured. The cells are harvested and homogenized to isolate the cell membranes, which are then suspended in a suitable buffer.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) known to bind to muscarinic receptors is incubated with the prepared cell membranes.

  • Incubation with Test Compounds: Varying concentrations of the unlabeled test compounds (tiotropium bromide or ipratropium bromide) are added to the incubation mixture. The unlabeled compounds will compete with the radiolabeled ligand for binding to the receptors.

  • Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Bronchial Smooth Muscle Contraction Assay

This assay assesses the functional effect of a compound on smooth muscle contraction.

Objective: To evaluate the potency and duration of action of tiotropium bromide and ipratropium bromide in inhibiting agonist-induced bronchoconstriction.

Methodology:

  • Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig or bovine). The rings are cut and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Measurement: The tracheal strips are connected to a force transducer to continuously record isometric tension.

  • Induction of Contraction: A muscarinic agonist, such as methacholine (B1211447) or carbachol, is added to the organ bath to induce a stable contraction of the smooth muscle.

  • Application of Antagonists: Increasing concentrations of the antagonist (tiotropium bromide or ipratropium bromide) are added to the bath, and the relaxation of the pre-contracted tissue is measured.

  • Washout and Duration of Action: To assess the duration of action, after the antagonist has been washed out of the organ bath, the agonist is reapplied at regular intervals to see how long the inhibitory effect of the antagonist persists. The slower recovery of the contractile response after washout of tiotropium compared to ipratropium demonstrates its longer duration of action.

Conclusion

The presented experimental data robustly validates the mechanism of action of tiotropium bromide as a long-acting, kinetically selective M3 muscarinic receptor antagonist. Its higher potency and significantly slower dissociation rate from the M3 receptor compared to ipratropium bromide provide a clear pharmacological basis for its prolonged bronchodilator effect and clinical superiority in the management of COPD. The detailed experimental protocols outlined provide a framework for the continued investigation and validation of novel muscarinic receptor antagonists in respiratory drug development.

References

Comparative Analysis of Darotropium Bromide's Cross-Reactivity with Muscarinic Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Darotropium Bromide with Other Muscarinic Antagonists

This guide provides a comprehensive comparison of this compound's interaction with muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) against established non-selective and long-acting muscarinic antagonists: atropine, ipratropium, and tiotropium. The following sections present quantitative binding and functional data, detailed experimental methodologies, and visual representations of key experimental and signaling pathways to facilitate an objective evaluation of this compound's cross-reactivity profile.

Quantitative Comparison of Muscarinic Receptor Antagonists

The binding affinity and functional potency of a muscarinic antagonist at each of the five receptor subtypes are critical determinants of its therapeutic efficacy and side-effect profile. The following tables summarize the available data for this compound and its comparators.

Table 1: Binding Affinity (pKi) of Muscarinic Antagonists at Human mAChR Subtypes

CompoundM1M2M3M4M5
This compound Data not availableData not availableData not availableData not availableData not available
Atropine ~9.0~9.0~9.0~9.0~9.0
Ipratropium ~9.0~9.0~9.0Data not availableData not available
Tiotropium ~10.0~9.5~10.4~9.3~9.7

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and should be interpreted with caution due to potential inter-study variability.

Table 2: Functional Antagonist Potency (pA2/pIC50) of Muscarinic Antagonists at Human mAChR Subtypes

CompoundM1M2M3M4M5
This compound >8.0 (pIC50)>8.0 (pIC50)>8.0 (pIC50)Data not availableData not available
Atropine ~8.9~8.8~9.0~8.6~8.7[1]
Ipratropium ~8.9~8.6~8.9Data not availableData not available
Tiotropium ~9.4~8.5~9.1Data not availableData not available

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pIC50 is the negative logarithm of the molar concentration of an antagonist that inhibits a response by 50%. Higher values indicate greater potency. Data for this compound is presented as pIC50 from a functional assay measuring inhibition of acetylcholine-induced calcium mobilization in CHO cells, with an IC50 <10 nM. Atropine is a non-selective antagonist[2]. Ipratropium is a non-selective muscarinic antagonist that blocks M1, M2, and M3 receptors[3][4]. Tiotropium demonstrates kinetic selectivity for M1 and M3 receptors over M2 receptors[5].

Experimental Protocols

The data presented in this guide are typically generated using the following standard experimental methodologies.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

  • Test compound (unlabeled antagonist).

  • Non-specific binding control (a high concentration of a non-labeled standard antagonist, e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The receptors and the bound radioligand are retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing muscarinic receptor subtype incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_radioligand Prepare radioligand ([³H]-NMS) prep_radioligand->incubation prep_compound Prepare serial dilutions of test compound (this compound) prep_compound->incubation filtration Separate bound and free radioligand by filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity with a scintillation counter washing->counting plot Plot % specific binding vs. log[compound] counting->plot calculate_ic50 Determine IC50 value plot->calculate_ic50 calculate_ki Calculate Ki value using Cheng-Prusoff equation calculate_ic50->calculate_ki

Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration that is induced by an agonist at Gq-coupled muscarinic receptors (M1, M3, and M5).

Objective: To determine the functional potency (IC50 or pA2) of an antagonist.

Materials:

  • A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1, CHO-M3, or CHO-M5).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A muscarinic agonist (e.g., acetylcholine or carbachol).

  • Test compound (antagonist).

  • A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate (typically 96- or 384-well) and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for approximately one hour at 37°C. The dye will be sequestered in the cytoplasm.

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of the agonist (typically the EC80 concentration) to the wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium. The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration. The pA2 value can be calculated using the Schild equation if a competitive antagonism is observed.

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

Muscarinic_M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (Agonist) mAChR M1/M3/M5 Receptor ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

References

A Comparative Benchmarking Guide to Darotropium Bromide and Existing Anticholinergic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of Darotropium bromide, a long-acting muscarinic antagonist (LAMA), against established anticholinergic drugs, including tiotropium, ipratropium, and atropine. The information is intended to support research and development efforts in the field of respiratory therapeutics.

Executive Summary

This compound (GSK233705) is a potent muscarinic receptor antagonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). This guide benchmarks its performance against the market-leading LAMA, tiotropium, the short-acting muscarinic antagonist (SAMA), ipratropium, and the non-selective antagonist, atropine. The comparison focuses on receptor binding affinity, functional potency, and clinical efficacy, providing a comprehensive overview for drug development professionals.

Data Presentation: Quantitative Comparison of Anticholinergic Drugs

The following tables summarize the available quantitative data for this compound and the comparator anticholinergic agents.

Table 1: Muscarinic Receptor Binding Affinity
CompoundM1 Receptor Affinity (pKi/Ki)M2 Receptor Affinity (pKi/Ki)M3 Receptor Affinity (pKi/Ki)M4 Receptor Affinity (pKi/Ki)M5 Receptor Affinity (pKi/Ki)Selectivity Profile
This compound IC50 < 10 nM¹IC50 < 10 nM¹IC50 < 10 nM¹Data not availableData not availablePotent at M1, M2, M3
Tiotropium Similar affinity across M1-M5[1]Similar affinity across M1-M5[1]High affinity[1]Similar affinity across M1-M5[1]Similar affinity across M1-M5[1]Kinetically selective for M1/M3 over M2
Ipratropium IC50 = 2.9 nMIC50 = 2.0 nMIC50 = 1.7 nMData not availableData not availableNon-selective
Atropine Ki = 1.27 nMKi = 3.24 nMKi = 2.21 nMKi = 0.77 nMKi = 2.84 nMNon-selective

¹Data from a functional assay (inhibition of acetylcholine-induced calcium mobilization in CHO cells).

Table 2: Clinical Efficacy in COPD
CompoundChange in FEV1 (Forced Expiratory Volume in 1 second)Reduction in Exacerbation Rate
This compound Statistically significant improvements in pulmonary function compared with placebo.Data not available
Tiotropium Significant improvement in trough FEV1 vs. placebo (e.g., 102 mL difference at 12 weeks).35% reduction in the number of exacerbations vs. placebo over 1 year.
Ipratropium Improvement in FEV1 from baseline.Data on long-term exacerbation reduction is less robust compared to LAMAs.

Experimental Protocols

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compound (this compound or comparator).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known muscarinic antagonist like atropine.

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays for Antagonist Potency

Objective: To measure the functional potency (e.g., IC50, pA2) of a test compound in inhibiting agonist-induced cellular responses mediated by muscarinic receptors. A common method is the calcium mobilization assay.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing a specific human muscarinic receptor subtype (e.g., M3).

  • A muscarinic agonist (e.g., carbachol, acetylcholine).

  • Test compound (this compound or comparator).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating: Plate the CHO cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration to elicit a robust response) to all wells simultaneously using the FLIPR.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time using the FLIPR.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium mobilization. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value. The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation if competitive antagonism is observed.

Mandatory Visualization

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to Anticholinergic_Drug Anticholinergic_Drug Anticholinergic_Drug->Muscarinic_Receptor Blocks Gq_Protein Gq Protein Muscarinic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to

Caption: Muscarinic receptor signaling pathway and antagonist action.

Anticholinergic_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Receptor_Binding Radioligand Binding Assays (M1-M5 Receptor Affinity - Ki) Functional_Assay Functional Assays (e.g., Calcium Mobilization - IC50, pA2) Receptor_Binding->Functional_Assay Tissue_Bath Isolated Tissue Bath Experiments (e.g., Guinea Pig Trachea - Potency, Duration) Functional_Assay->Tissue_Bath Animal_Models Animal Models of Bronchoconstriction (Efficacy, Duration of Action) Tissue_Bath->Animal_Models Safety_Pharmacology Safety Pharmacology Studies (Cardiovascular, CNS Effects) Animal_Models->Safety_Pharmacology Phase_I Phase I Clinical Trials (Safety, Tolerability, PK in Humans) Safety_Pharmacology->Phase_I Phase_II Phase II Clinical Trials (Dose-Ranging, Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III

Caption: Preclinical evaluation workflow for anticholinergic drugs.

References

A Comparative Analysis of the Bronchodilatory Effects of Tiotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the bronchodilatory effects of Tiotropium bromide, a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other bronchodilators, supported by experimental data.

Mechanism of Action

Tiotropium bromide is an anticholinergic agent that elicits bronchodilation by competitively and reversibly inhibiting acetylcholine (B1216132) at the M3 muscarinic receptors in the smooth muscles of the airways.[1][2] This blockade leads to the relaxation of airway smooth muscle, resulting in a prolonged bronchodilatory effect.[2] Tiotropium dissociates slowly from M1 and M3 receptors, which contributes to its long duration of action, allowing for once-daily dosing. While it is a nonselective muscarinic antagonist, its topical application in the lungs makes its action predominantly on the M3 receptors.

Tiotropium_Mechanism_of_Action cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Airway Smooth Muscle Cell Vagus_Nerve Vagus Nerve ACh_release Acetylcholine (ACh) Release Vagus_Nerve->ACh_release ACh ACh M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_Release Ca²⁺ Release IP3->Ca_Release stimulates Contraction Bronchoconstriction Ca_Release->Contraction leads to Bronchodilation Bronchodilation Tiotropium Tiotropium Bromide Tiotropium->M3_Receptor blocks Tiotropium->Bronchodilation results in

Caption: Mechanism of action of Tiotropium bromide.

Comparative Efficacy

Clinical trials have consistently demonstrated the efficacy of Tiotropium bromide in improving lung function, reducing exacerbations, and improving quality of life in patients with COPD and asthma.

Table 1: Comparison of Tiotropium Bromide with Placebo and Other Bronchodilators in COPD

ComparatorKey Efficacy OutcomesReference
Placebo - Significant improvement in FEV1 and FVC. - Reduced risk of COPD exacerbations. - Improved health-related quality of life.
Ipratropium (B1672105) Bromide - Superior improvements in lung function (FEV1). - Fewer COPD exacerbations and related hospitalizations. - Improved quality of life.
Salmeterol - Greater improvement in FEV1. - Comparable reduction in exacerbations and health resource use.

Table 2: Efficacy of Tiotropium Bromide in Asthma

PopulationKey Efficacy OutcomesReference
Moderate to Severe Asthma (Add-on therapy) - Improved lung function (FEV1). - Decreased risk of exacerbations. - Non-inferior to long-acting beta-agonists (LABAs) when added to inhaled corticosteroids (ICS).
Adolescents (12-17 years) - Significant improvement in peak FEV1 (0-3h) with 5 μg dose compared to placebo.

Experimental Protocols

The following outlines a typical experimental design for clinical trials evaluating the efficacy and safety of Tiotropium bromide.

1. Study Design:

  • Phase: Phase III, randomized, double-blind, placebo-controlled, parallel-group study.

  • Duration: Typically ranges from 12 weeks to 48 weeks or longer.

  • Intervention: Once-daily inhalation of Tiotropium bromide (e.g., 18 mcg via HandiHaler or 5 mcg via Respimat) compared with placebo or an active comparator.

2. Patient Population:

  • Inclusion Criteria: Patients with a diagnosis of COPD or asthma, typically with a smoking history of >10 pack-years for COPD studies. Patients are often required to have a certain level of airflow obstruction (e.g., FEV1/FVC < 0.70).

  • Exclusion Criteria: History of hypersensitivity to anticholinergic drugs, recent myocardial infarction, or other unstable cardiac conditions.

3. Outcome Measures:

  • Primary Endpoint: Change from baseline in trough FEV1.

  • Secondary Endpoints:

    • Peak FEV1 and FVC.

    • Frequency and severity of exacerbations.

    • Health-related quality of life assessed by validated questionnaires (e.g., St. George's Respiratory Questionnaire).

    • Use of rescue medication.

    • Dyspnea scores.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (PFTs, QoL, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (Tiotropium Bromide) Randomization->Treatment_A Group A Treatment_B Control Group (Placebo or Active Comparator) Randomization->Treatment_B Group B Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24, 48) Treatment_A->Follow_Up Treatment_B->Follow_Up Data_Collection Data Collection (PFTs, AEs, QoL) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results and Conclusion Analysis->Results

Caption: A typical clinical trial workflow for evaluating Tiotropium.

Safety and Tolerability

Tiotropium bromide is generally well-tolerated. The most common adverse effect is dry mouth, which is a class effect of anticholinergic medications. Other less common side effects may include constipation, urinary retention, and an increased heart rate. Initial concerns about an increased risk of cardiovascular events have been largely addressed by large-scale clinical trials, which have not found a significant increase in mortality.

Table 3: Common Adverse Events Associated with Tiotropium Bromide

Adverse EventFrequencyReference
Dry MouthCommon (≥1% of patients)
Upper Respiratory Tract InfectionCommon
PharyngitisLess Common
SinusitisLess Common
Urinary RetentionRare (<0.1% of patients)
Acute Angle Closure GlaucomaRare

Conclusion

Tiotropium bromide is a well-established long-acting muscarinic antagonist with a robust evidence base supporting its efficacy and safety in the management of COPD and as an add-on therapy in asthma. Comparative studies have demonstrated its superiority over placebo and short-acting muscarinic antagonists like ipratropium bromide, and favorable or comparable outcomes when compared to long-acting beta-agonists. Its once-daily dosing regimen also offers a convenient treatment option.

References

An In Vivo Comparative Guide: Darotropium Bromide and Glycopyrronium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action

Both Darotropium bromide and Glycopyrronium bromide are classified as muscarinic receptor antagonists. Their primary mechanism of action involves competitively blocking the binding of acetylcholine (B1216132) to muscarinic receptors. Specifically, they exhibit a high affinity for the M3 subtype of muscarinic acetylcholine receptors (mAChRs).[1][2] The M3 receptors are predominantly located on the smooth muscle cells of the airways and in exocrine glands.[3][4]

By antagonizing these receptors, both compounds inhibit the downstream signaling pathways that lead to smooth muscle contraction and mucus secretion.[5] This results in bronchodilation and a reduction in respiratory secretions, which is the therapeutic basis for their use in respiratory diseases.

cluster_receptor Cell Membrane cluster_cell Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Antagonist This compound or Glycopyrronium Bromide Antagonist->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: Simplified M3 muscarinic receptor signaling pathway and antagonist action.

In Vivo Efficacy and Performance

Direct in vivo comparative studies between this compound and Glycopyrronium bromide have not been identified. The following sections present available in vivo data for each compound independently.

This compound

The available in vivo data for this compound primarily stems from oncological research, where its M3 receptor antagonism is explored for its anti-tumor effects.

Table 1: Summary of In Vivo Data for this compound

ParameterAnimal ModelStudy ContextKey FindingsReference
Tumor Growth InhibitionNude mice with SCLC xenograftsOncologyDarifenacin (an M3 antagonist, used as a proxy for M3 antagonism) inhibited the growth of Small Cell Lung Cancer (SCLC) H82 cell line xenografts, demonstrating that M3 receptor antagonists can block autocrine cholinergic stimulation of tumor growth in vivo.
Glycopyrronium Bromide

Glycopyrronium bromide has been extensively studied in vivo, particularly for its effects on respiratory function in various animal models and in human clinical trials.

Table 2: Summary of In Vivo Data for Glycopyrronium Bromide

ParameterAnimal ModelStudy ContextKey FindingsReference
BronchodilationAnesthetized Brown Norway ratsRespiratory PharmacologyShowed potent inhibition of methacholine-induced bronchoconstriction.
Anti-inflammatory EffectsMice exposed to cigarette smokeCOPD ModelSuppressed elevations in inflammatory score, epithelial thickness, and peribronchial collagen deposition. Alleviated increases in inflammatory cells and total protein in bronchoalveolar lavage fluid.
Cardiovascular SafetyAnesthetized Brown Norway ratsSafety PharmacologyExhibited a greater therapeutic index for hypotension and bradycardia compared to tiotropium (B1237716) at 1 and 6 hours post-dosing.
Antisialagogue EffectHuman volunteersClinical PharmacologyEffective as an antisialagogue with a long duration of action when administered intramuscularly or intravenously.

Pharmacokinetic Profiles

A direct comparison of the pharmacokinetic parameters of this compound and Glycopyrronium bromide is not possible due to the lack of published data for this compound. The available information for Glycopyrronium bromide is summarized below.

Table 3: Pharmacokinetic Parameters of Glycopyrronium Bromide

ParameterRoute of AdministrationAnimal/HumanValueReference
Elimination Half-lifeIntravenousHuman0.6–1.2 hours
ExcretionIntravenousHuman85% in urine (unchanged drug)
BioavailabilityInhalationHuman~40%
Protein Binding-Human38-44%

Safety and Tolerability

Comprehensive safety and tolerability data for this compound from in vivo studies are not widely published. For Glycopyrronium bromide, it is generally well-tolerated. The most common side effects are related to its anticholinergic properties and include dry mouth, irritability, flushing, and urinary retention. As a quaternary ammonium (B1175870) compound, Glycopyrronium bromide has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the types of in vivo studies conducted for these compounds.

In Vivo Tumor Xenograft Study (Representative for M3 Antagonist)
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Cell Implantation: A suspension of human cancer cells (e.g., SCLC H82) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Treatment Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The M3 antagonist (e.g., Darifenacin) or vehicle is administered daily via a suitable route (e.g., intraperitoneal injection).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.

In Vivo Respiratory Study in Rats (Representative for Glycopyrronium Bromide)
  • Animal Model: Anesthetized, ventilated rats (e.g., Brown Norway) are used.

  • Surgical Preparation: The trachea is cannulated for mechanical ventilation. A jugular vein is cannulated for intravenous drug administration, and a carotid artery is cannulated for blood pressure monitoring.

  • Measurement of Airway Resistance: A pneumotachograph is connected to the tracheal cannula to measure airflow and pressure, from which lung resistance and compliance are calculated.

  • Bronchoconstriction Challenge: A bronchoconstrictor agent (e.g., methacholine) is administered intravenously to induce an increase in airway resistance.

  • Test Compound Administration: The test compound (e.g., Glycopyrronium bromide) is administered, typically via intratracheal instillation, at various doses prior to the methacholine (B1211447) challenge.

  • Data Analysis: The inhibitory effect of the test compound on the methacholine-induced bronchoconstriction is quantified to determine its potency and duration of action.

Start Start Animal_Prep Animal Preparation (Anesthesia, Cannulation) Start->Animal_Prep Baseline Baseline Measurements (Airway Resistance, BP, HR) Animal_Prep->Baseline Drug_Admin Administer Test Compound (e.g., Glycopyrronium) Baseline->Drug_Admin Wait Waiting Period (e.g., 1 or 6 hours) Drug_Admin->Wait Challenge Administer Bronchoconstrictor (e.g., Methacholine) Wait->Challenge Measure Measure Post-Challenge Parameters Challenge->Measure Data_Analysis Data Analysis (Efficacy, Safety) Measure->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow for in vivo respiratory assessment in rats.

Conclusion

Based on the available data, Glycopyrronium bromide is a well-characterized long-acting muscarinic antagonist with demonstrated in vivo efficacy in bronchodilation and anti-inflammatory effects in respiratory models, coupled with a favorable safety profile. This compound, while also an M3 muscarinic antagonist, has been primarily investigated in the context of oncology in vivo. A direct comparison of their performance for respiratory applications is not possible without head-to-head preclinical or clinical studies. Researchers interested in the therapeutic potential of this compound for respiratory diseases would need to conduct foundational in vivo studies to establish its efficacy, pharmacokinetic, and safety profiles in relevant models.

References

Validating In Vitro Efficacy of Darotropium Bromide in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Darotropium bromide's (Tiotropium bromide) performance in preclinical settings, validating its in vitro findings through animal model data. The guide also benchmarks its efficacy and safety against other long-acting muscarinic antagonists (LAMAs) and a short-acting muscarinic antagonist (SAMA). All data is presented to aid in the objective evaluation for respiratory drug development programs.

Comparative Analysis of Muscarinic Antagonists

The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a clear comparison between this compound and its alternatives.

Table 1: In Vitro Receptor Binding and Pharmacokinetics

CompoundClassTarget ReceptorsReceptor Affinity/SelectivityPlasma Half-Life
This compound (Tiotropium) LAMAM1, M2, M3High affinity for M1 and M3; rapid dissociation from M2.[1]> 6 hours[2]
Ipratropium bromideSAMAM1, M2, M3Non-selective muscarinic antagonist.[3]96 minutes[2]
Glycopyrronium bromideLAMAM1, M2, M3High affinity for muscarinic receptors.Not specified in provided results
Aclidinium bromideLAMAM1, M2, M3Kinetic selectivity for M3 over M2.2.4 minutes[2]

Table 2: Comparative Efficacy in Animal Models

CompoundAnimal ModelKey Efficacy EndpointsResults
This compound (Tiotropium) Guinea PigInhibition of methacholine-induced bronchoconstriction.Long duration of action, with effects lasting up to 24 hours.
Ipratropium bromideGuinea PigInhibition of methacholine-induced bronchoconstriction.Shorter duration of action compared to Tiotropium.
Glycopyrronium bromideRatInhibition of methacholine-induced bronchoconstriction.Longer duration than Ipratropium, but shorter than Tiotropium.
Aclidinium bromideGuinea PigNo effect on urinary bladder function.Favorable urinary safety profile compared to Tiotropium and Ipratropium.

Table 3: Preclinical Safety Profile in Animal Models

CompoundAnimal ModelSafety EndpointsKey Findings
This compound (Tiotropium) RatCardiovascular therapeutic indices (hypotension, bradycardia).Lower therapeutic indices compared to Glycopyrronium.
This compound (Tiotropium) Guinea Pig, Rat, DogUrinary and renal function.At 100 µg/kg, decreased urine excretion in rats and adverse effects on urinary bladder function in guinea pigs.
Glycopyrronium bromideRatCardiovascular therapeutic indices (hypotension, bradycardia).Greater therapeutic indices for hypotension and bradycardia compared to Tiotropium.
Aclidinium bromideRat, Dog, Guinea PigUrinary and renal function.No significant effect on urinary and renal function at the doses tested.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.

In Vitro Receptor Binding Assays
  • Objective: To determine the affinity and selectivity of the compounds for muscarinic receptor subtypes (M1, M2, M3).

  • Method: Radioligand binding assays are performed using cell lines selectively expressing human M1, M2, or M3 receptors. Membranes from these cells are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) in the presence of varying concentrations of the test compound (this compound, Ipratropium bromide, etc.). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the compound for each receptor subtype is calculated and expressed as the Ki value.

In Vivo Bronchoprotection Studies in Guinea Pigs
  • Objective: To evaluate the potency and duration of action of the compounds in preventing bronchoconstriction in an animal model.

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Methodology:

    • Animals are anesthetized, tracheostomized, and mechanically ventilated.

    • Bronchoconstriction is induced by an intravenous challenge with a bronchoconstrictor agent like methacholine (B1211447).

    • The test compound (e.g., this compound) is administered intratracheally at various doses.

    • The inhibitory effect of the compound on the bronchoconstrictor response is measured over time (e.g., up to 24 hours post-dosing) to determine the dose-response relationship and duration of action.

Cardiovascular Safety Assessment in Rats
  • Objective: To assess the potential cardiovascular side effects of the compounds.

  • Animal Model: Anesthetized Brown Norway rats.

  • Methodology:

    • Animals are anesthetized and instrumented for the measurement of airway resistance, blood pressure, and heart rate.

    • The test compound is administered intratracheally.

    • Increasing doses of intravenous methacholine are administered to induce bronchoconstriction and cardiovascular responses.

    • The therapeutic index is calculated as the ratio of the dose causing cardiovascular effects to the dose producing 50% inhibition of bronchoconstriction (ED50).

Visualizing Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz provide a clear visual representation of key biological pathways and experimental workflows.

G cluster_0 cluster_1 Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca2+ Increase IP3->Ca2 Stimulates Contraction Bronchoconstriction Ca2->Contraction Darotropium This compound Darotropium->M3R Antagonizes

Caption: Signaling pathway of acetylcholine-induced bronchoconstriction and its inhibition by this compound.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase (Animal Models) Receptor_Binding Receptor Binding Assays (M1, M2, M3) Functional_Assays In Vitro Functional Assays (e.g., isolated tissue) Receptor_Binding->Functional_Assays Lead_Selection Lead Compound Selection Functional_Assays->Lead_Selection Efficacy_Models Bronchoprotection Models (e.g., Guinea Pig) Lead_Selection->Efficacy_Models Safety_Models Cardiovascular & Renal Safety (e.g., Rat, Dog) Efficacy_Models->Safety_Models PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Safety_Models->PK_PD

Caption: Preclinical workflow for the evaluation of novel muscarinic antagonists.

References

Comparative Pharmacological Profile of Darotropium Bromide and Other Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacological properties of Darotropium bromide against two established muscarinic receptor antagonists, Tiotropium bromide and Ipratropium bromide. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Executive Summary

This compound (GSK233705) is a high-affinity muscarinic receptor antagonist that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). While it demonstrates significant bronchodilatory effects, its duration of action was found to be unsuitable for once-daily dosing. In comparison, Tiotropium bromide is a long-acting muscarinic antagonist (LAMA) with kinetic selectivity for M1 and M3 receptors over M2 receptors, allowing for a once-daily dosing regimen. Ipratropium bromide is a short-acting muscarinic antagonist (SAMA) that non-selectively blocks M1, M2, and M3 receptors. This guide presents a side-by-side comparison of their binding affinities and functional potencies, supported by detailed experimental protocols and visual diagrams of relevant biological pathways and workflows.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)Reference
This compound (GSK233705) Data not publicly availableData not publicly availableData not publicly available
Tiotropium bromide ~0.2 - 0.4~0.6 - 1.0~0.1 - 0.3*[1][2]
Ipratropium bromide 2.92.01.7[3](--INVALID-LINK--)

*Note: Specific Ki values for Tiotropium bromide can vary between studies. The values presented are a representative range based on its reported 10-fold higher potency compared to Ipratropium bromide.[1][2]

Table 2: Functional Potency (IC50 in nM) in In Vitro Assays

CompoundAssay TypeM1 Receptor IC50 (nM)M2 Receptor IC50 (nM)M3 Receptor IC50 (nM)Reference
This compound (GSK233705) Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Tiotropium bromide Calcium MobilizationData not publicly availableData not publicly availableData not publicly available
Ipratropium bromide Not Specified2.92.01.7(--INVALID-LINK--)

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound, Tiotropium bromide, and Ipratropium bromide for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Unlabeled test compounds (this compound, Tiotropium bromide, Ipratropium bromide).

  • Atropine for determination of non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd concentration), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a muscarinic agonist.

Objective: To determine the functional potency (IC50) of this compound, Tiotropium bromide, and Ipratropium bromide in blocking M3 muscarinic receptor-mediated calcium signaling.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compounds (this compound, Tiotropium bromide, Ipratropium bromide).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Pre-incubation: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of the antagonist by measuring the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Mandatory Visualization

Muscarinic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds & Activates Darotropium This compound (Antagonist) Darotropium->M3_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca2+ Release ER->Ca2_release Leads to Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Triggers

M3 muscarinic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (with M3 receptor) - [3H]-NMS (Radioligand) - Test Compound (e.g., Darotropium) - Assay Buffer start->prepare_reagents incubation Incubate Reagents in 96-well plate prepare_reagents->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation_counting Add Scintillation Fluid and Count Radioactivity washing->scintillation_counting data_analysis Analyze Data: - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end Comparative_Analysis_Logic start Start: Compare Pharmacological Profiles binding_affinity Binding Affinity (Ki) - M1, M2, M3 Receptors start->binding_affinity functional_potency Functional Potency (IC50) - In Vitro Assays start->functional_potency selectivity Receptor Subtype Selectivity - M3 vs M1/M2 binding_affinity->selectivity kinetics Binding Kinetics - On/Off Rates binding_affinity->kinetics functional_potency->selectivity duration_of_action Duration of Action - In Vivo Models / Clinical Data selectivity->duration_of_action kinetics->duration_of_action conclusion Conclusion: Comparative Pharmacological Profile duration_of_action->conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Darotropium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. This document outlines the essential operational and disposal plans for Darotropium bromide, ensuring the protection of both laboratory staff and the environment. Adherence to these procedural guidelines is imperative for minimizing risks associated with this compound.

This compound, identified as a hazardous substance, necessitates disposal through an approved waste management facility in strict accordance with all applicable local, regional, and national environmental regulations.[1][2] Under no circumstances should this chemical be discharged into the environment, including drains or sewer systems.[3][4]

Summary of Disposal and Safety Information

The following table provides a summary of key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.

ParameterSpecificationSource
Chemical State Solid, white to very pale yellow crystal/powder.TCI Chemicals
Hazard Classification Hazardous WasteVarious SDS
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.Fisher Scientific
Spill Containment Sweep up and shovel into suitable, closed containers for disposal.Fisher Scientific
Disposal Method Dispose of contents/container to an approved waste disposal plant.Fisher Scientific
Contaminated Packaging Dispose of as hazardous or special waste.Various SDS
Environmental Precautions Should not be released into the environment.Fisher Scientific

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the proper disposal of this compound from a laboratory setting.

  • Personal Protective Equipment (PPE) Confirmation: Before handling this compound waste, ensure that appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles with side shields. A face shield may be required depending on the scale of the disposal.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated if possible or disposed of as hazardous waste.

  • Container Labeling: The hazardous waste container must be labeled in accordance with institutional and regulatory standards. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material and place it into the designated hazardous waste container. The spill area should then be cleaned with an appropriate solvent, and all cleaning materials must also be disposed of as hazardous waste.

  • Waste Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management company to arrange for the collection and disposal of the this compound waste. Ensure the disposal company is licensed to handle and transport hazardous chemical waste. One recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Start: Identify Darotropium Bromide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste C->D Non-sharp E Contaminated Sharps C->E Sharp F Place in Labeled Hazardous Waste Container D->F G Place in Sharps Container E->G H Store Securely in Designated Area F->H G->H I Arrange for Collection by Certified Waste Disposal H->I J End: Document Disposal I->J

Figure 1: this compound Disposal Workflow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.